1-Nitro-2-(phenylsulfonyl)benzene
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNMUCPEXSCGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932234 | |
| Record name | 1-(Benzenesulfonyl)-2-nitrobenzenato | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31515-43-2, 144113-81-5 | |
| Record name | 2-Nitrophenyl phenyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31515-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Nitrophenylphenylsulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031515432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31515-43-2 | |
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| Record name | 1-(Benzenesulfonyl)-2-nitrobenzenato | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitro-2-(phenylsulphonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-Nitro-2-(phenylsulfonyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYJ48D3NKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Nitro-2-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route to 1-Nitro-2-(phenylsulfonyl)benzene, a valuable intermediate in organic synthesis. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 1-Nitro-2-(phenylthio)benzene, followed by its oxidation to the target sulfone. This document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediate, and the proposed final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | 157.56 | 32-34 | - | [1] |
| Thiophenol | C₆H₆S | 110.18 | -26 | - | |
| 1-Nitro-2-(phenylthio)benzene | C₁₂H₉NO₂S | 231.27 | 80-81 | 96 | [2][3] |
| This compound | C₁₂H₉NO₄S | 263.27 | Not specified | High |
Experimental Protocols
Step 1: Synthesis of 1-Nitro-2-(phenylthio)benzene
This procedure details the nucleophilic aromatic substitution reaction between 1-chloro-2-nitrobenzene and thiophenol to yield the sulfide intermediate.[2]
Materials:
-
1-Chloro-2-nitrobenzene (15.7 g, 0.1 mol)
-
Benzenethiol (thiophenol) (11.0 g, 0.1 mol)
-
Potassium hydroxide (KOH) (5.6 g, 0.1 mol)
-
Dimethyl sulfoxide (DMSO) (40 mL)
-
Ethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of benzenethiol (11.0 g, 0.1 mol) in 30 mL of DMSO, add potassium hydroxide (5.6 g, 0.1 mol).
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 1-chloro-2-nitrobenzene (15.7 g, 0.1 mol) in 10 mL of DMSO dropwise over a period of 5 minutes at room temperature.
-
Heat the resulting mixture and stir for 5 hours at 90°C.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of water.
-
Extract the product with ethyl ether (3 x 50 mL).
-
Combine the ether extracts, wash with water (5 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 1-Nitro-2-(phenylthio)benzene as a yellow powder.
Characterization Data for 1-Nitro-2-(phenylthio)benzene:
-
Yield: 22.4 g (96%)[2]
-
Melting Point: 80-81 °C[3]
-
¹H NMR (300MHz, CDCl₃): δ 8.21 (dd, J = 1.2, 8.1Hz, 1H, Ar-H)[2]
Step 2: Oxidation of 1-Nitro-2-(phenylthio)benzene to this compound
This protocol describes the oxidation of the sulfide intermediate to the target sulfone using hydrogen peroxide. This is a general and effective method for such transformations.[4][5][6]
Materials:
-
1-Nitro-2-(phenylthio)benzene (0.5 mmol)
-
30 wt% Hydrogen peroxide (H₂O₂) (1.5 mmol)
-
95% Ethanol (10 mL)
Procedure:
-
In a 50 mL, three-necked flask, dissolve 1-Nitro-2-(phenylthio)benzene (0.5 mmol) in 10 mL of 95% ethanol.
-
Stir the solution at 40°C.
-
Slowly add 30 wt% hydrogen peroxide (1.5 mmol) to the mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthetic Workflow and Signaling Pathway Visualization
The following diagrams illustrate the synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
Caption: Logical flow of the two-step synthesis.
References
- 1. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - synthesis of 2 nitro diphenyl sulfide - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chembk.com [chembk.com]
- 4. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
The Formation of 1-Nitro-2-(phenylsulfonyl)benzene: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 1-Nitro-2-(phenylsulfonyl)benzene, a key intermediate in various synthetic applications. The core of this process lies in the nucleophilic aromatic substitution (SNAr) mechanism, a fundamental reaction in organic chemistry. This document details the underlying reaction pathway, provides a representative experimental protocol, and summarizes key quantitative parameters.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The formation of this compound from 2-nitrochlorobenzene and sodium benzenesulfinate proceeds via the SNAr mechanism. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the leaving group (in this case, a chloride anion). The nitro group activates the aromatic ring towards nucleophilic attack.
The reaction mechanism unfolds in two primary stages:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The benzenesulfinate anion (C₆H₅SO₂⁻), acting as the nucleophile, attacks the carbon atom of the benzene ring that is bonded to the chlorine atom. This attack is favored because the electron-withdrawing nitro group has already reduced the electron density at this position. This addition step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][2] The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.[1]
-
Rearomatization and Departure of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the chloride anion (Cl⁻) as the leaving group. This step is typically fast and results in the formation of the final product, this compound. The overall process is an addition-elimination reaction.[2]
References
An In-depth Technical Guide to the Chemical Properties of 1-Nitro-2-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-Nitro-2-(phenylsulfonyl)benzene, a molecule of interest in synthetic chemistry and potentially in the development of novel therapeutics. This document collates available data on its physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and outlines its key reactivity profile.
Core Chemical and Physical Properties
This compound, also known as 2-nitrodiphenyl sulfone, is a crystalline solid at room temperature. The presence of both a nitro group and a phenylsulfonyl group on the benzene ring significantly influences its chemical properties, including its reactivity and potential as a synthetic intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its immediate precursor, 1-Nitro-2-(phenylthio)benzene.
| Property | This compound | 1-Nitro-2-(phenylthio)benzene (Precursor) |
| CAS Number | 31515-43-2 | 4171-83-9 |
| Molecular Formula | C₁₂H₉NO₄S | C₁₂H₉NO₂S |
| Molecular Weight | 263.27 g/mol | 231.28 g/mol |
| Appearance | White to off-white crystalline powder | Light yellow crystals |
| Melting Point | 145-150 °C | 78-82 °C |
Experimental Protocols
The synthesis of this compound is typically achieved through the oxidation of its corresponding sulfide precursor, 1-Nitro-2-(phenylthio)benzene. The following protocol is based on a well-established method for the oxidation of similar nitro-substituted phenyl sulfides.[1]
Synthesis of this compound from 1-Nitro-2-(phenylthio)benzene[2]
Materials:
-
1-Nitro-2-(phenylthio)benzene
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Round bottom flask
-
Reflux condenser
-
Suction filtration apparatus
-
Deionized water
Procedure:
-
In a round bottom flask, dissolve 1-Nitro-2-(phenylthio)benzene in a suitable amount of glacial acetic acid.
-
To this solution, carefully add an excess of 30% hydrogen peroxide. The reaction is exothermic, and the addition should be done cautiously, potentially with cooling.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reflux is typically maintained for several hours to ensure complete oxidation.
-
After the reaction is complete, allow the mixture to cool to room temperature. A white solid, the this compound product, is expected to precipitate.
-
Collect the solid product by suction filtration and wash it thoroughly with deionized water to remove any remaining acetic acid and hydrogen peroxide.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to off-white crystalline powder.
Chemical Reactivity and Stability
The reactivity of this compound is largely dictated by the strong electron-withdrawing nature of both the nitro (-NO₂) and phenylsulfonyl (-SO₂Ph) groups. These groups deactivate the benzene ring towards electrophilic aromatic substitution reactions.[2] The positions ortho and para to the nitro group are particularly deactivated.
Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups.
The sulfone group is generally stable under a variety of reaction conditions. The nitro group can be reduced to an amine, which can then serve as a handle for further functionalization, making this compound a potentially versatile intermediate in multi-step syntheses.
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[3][4][5]
Mandatory Visualizations
Synthetic Workflow for this compound
The following diagram illustrates the synthetic pathway from 1-Nitro-2-(phenylthio)benzene to this compound.
Caption: Synthetic pathway for the oxidation of 1-Nitro-2-(phenylthio)benzene.
Logical Relationship of Functional Groups and Reactivity
This diagram illustrates the influence of the electron-withdrawing groups on the reactivity of the aromatic ring in this compound.
Caption: Influence of functional groups on the aromatic ring's reactivity.
References
Spectroscopic and Synthetic Profile of Nitro-Phenylsulfones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for nitro-phenylsulfones, with a specific focus on the characterization of this class of compounds through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published data for 1-Nitro-2-(phenylsulfonyl)benzene, this report presents comprehensive data for a closely related isomer, 1-Nitro-3-[(phenylsulfonyl)methyl]benzene, as a representative example. This information is intended to serve as a valuable resource for researchers involved in the synthesis and characterization of similar molecules.
Spectroscopic Data Analysis
The structural elucidation of nitro-phenylsulfone compounds relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a compound like 1-Nitro-3-[(phenylsulfonyl)methyl]benzene, the spectrum is characterized by distinct signals for the aromatic protons and the methylene bridge.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and sulfonyl groups.
Table 1: NMR Spectroscopic Data for 1-Nitro-3-[(phenylsulfonyl)methyl]benzene in DMSO-d₆ [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 8.2 | multiplet | 1H, Aromatic |
| 8.0 | singlet | 1H, Aromatic | |
| 7.7 | multiplet | 3H, Aromatic | |
| 7.6 | multiplet | 4H, Aromatic | |
| 4.9 | singlet | 2H, -CH₂- | |
| ¹³C | 147.3 | Aromatic | |
| 137.8 | Aromatic | ||
| 137.6 | Aromatic | ||
| 134.1 | Aromatic | ||
| 131.0 | Aromatic | ||
| 129.8 | Aromatic | ||
| 129.2 | Aromatic | ||
| 128.1 | Aromatic | ||
| 125.5 | Aromatic | ||
| 123.3 | Aromatic | ||
| 59.4 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
Table 2: IR Spectroscopic Data for 1-Nitro-3-[(phenylsulfonyl)methyl]benzene [1]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 1520 | Asymmetric NO₂ stretch |
| 1351 | Symmetric NO₂ stretch |
| 1319, 1297, 1280 | SO₂ stretch |
| 1112 | SO₂ stretch |
| 809, 730, 712, 695, 680, 671 | Aromatic C-H bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 3: Mass Spectrometry Data for 1-Nitro-3-[(phenylsulfonyl)methyl]benzene (Electron Ionization) [1]
| m/z | Relative Intensity (%) | Assignment |
| 277 | 10 | [M]⁺ (Molecular Ion) |
| 177 | 11 | |
| 155 | 10 | |
| 136 | 100 | |
| 90 | 32 | |
| 89 | 26 | |
| 77 | 10 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis and characterization of a nitro-phenylsulfone, based on the synthesis of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene.[1]
Synthesis of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene[1]
The synthesis is a two-step process involving the initial formation of a sulfide, followed by its oxidation to the corresponding sulfone.
Step 1: Synthesis of 1-Nitro-3-(phenylthio)methyl]benzene
A mixture of 3-nitrobenzyl chloride (6.868 g, 40.03 mmol), thiophenol (4.453 g, 40.42 mmol), and potassium carbonate (5.585 g, 40.41 mmol) in 35 mL of acetone is refluxed for 16 hours. After cooling, the potassium chloride precipitate is removed by vacuum filtration. The acetone is removed from the filtrate using a rotary evaporator. The crude product is purified by liquid-liquid extraction to yield 1-nitro-3-(phenylthio)methyl]benzene as a dark-yellow viscous liquid.
Step 2: Oxidation to 1-Nitro-3-[(phenylsulfonyl)methyl]benzene
1-Nitro-3-(phenylthio)methyl]benzene (3.830 g, 15.61 mmol) is combined with 12 mL of 30% hydrogen peroxide and 30 mL of concentrated acetic acid in a round-bottom flask and refluxed for 24 hours. The reaction mixture, initially yellow, will show the formation of a white solid. After cooling, the product is collected by suction filtration and allowed to dry, yielding 1-nitro-3-[(phenylsulfonyl)methyl]benzene.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1]
-
IR Spectroscopy: The IR spectrum was obtained as KBr pellets.[1]
-
Mass Spectrometry: GC-MS was performed using electron ionization (EI).[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of nitro-phenylsulfones.
Caption: Workflow for the synthesis and spectroscopic characterization of nitro-phenylsulfones.
References
Solubility of 1-Nitro-2-(phenylsulfonyl)benzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-Nitro-2-(phenylsulfonyl)benzene, a compound of interest in organic synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of its qualitative solubility characteristics and presents detailed experimental protocols for the precise determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers, enabling them to establish the solubility profile of this compound, a critical parameter for process development, formulation, and analytical method development.
Introduction
This compound, also known as 2-nitrodiphenyl sulfone, is an organic compound with the molecular formula C₁₂H₉NO₄S. Its chemical structure, featuring a nitro group and a phenylsulfonyl group on a benzene ring, suggests a molecule with moderate to low polarity. A thorough understanding of its solubility in different organic solvents is paramount for its application in chemical synthesis, purification, and formulation. Solubility data informs the choice of reaction media, crystallization solvents, and solvents for analytical techniques such as chromatography.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," a general qualitative solubility profile can be inferred:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble, particularly with heating, due to the potential for dipole-dipole interactions with the nitro and sulfonyl groups.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide, Dimethyl Sulfoxide): Likely to exhibit good solubility as these solvents can effectively solvate both the polar functional groups and the aromatic rings.
-
Nonpolar Solvents (e.g., Toluene, Xylene, Hexane): Solubility is expected to be moderate to good in aromatic solvents like toluene and xylene due to the presence of two phenyl rings. In aliphatic nonpolar solvents like hexane, the solubility is likely to be lower.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated due to the compound's overall molecular characteristics.
The following table summarizes the expected qualitative solubility. It is important to note that this is a predictive assessment and should be confirmed by experimental determination.
| Solvent Class | Example Solvents | Expected Qualitative Solubility |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble |
| Polar Aprotic | Acetone, Ethyl Acetate, DMSO, DMF | Soluble to Very Soluble |
| Nonpolar Aromatic | Toluene, Xylene | Soluble |
| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble |
| Chlorinated | Dichloromethane, Chloroform | Soluble to Very Soluble |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are essential. The following protocols describe the widely accepted isothermal shake-flask method and a general procedure for gravimetric analysis.
Isothermal Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, 72 hours).
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to sediment.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Gravimetric Analysis
For solvents with low volatility, a gravimetric method can be employed for a more direct measurement of solubility.
Procedure:
-
Follow steps 1-3 of the Isothermal Shake-Flask Method.
-
Carefully withdraw a known volume or mass of the clear, saturated supernatant and transfer it to a pre-weighed, dry container (e.g., a glass dish or aluminum pan).
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the solid residue is achieved.
-
Weigh the container with the dried residue.
-
The solubility can be calculated as the mass of the residue per volume or mass of the solvent used.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method.
Caption: Workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative profile suggests good solubility in a range of common organic solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for obtaining accurate and reproducible data. A thorough understanding and experimental determination of the solubility of this compound are crucial for optimizing its use in synthesis, purification, and formulation, thereby advancing its potential applications in the chemical and pharmaceutical industries.
References
In-Depth Technical Guide: The Crystal Structure of 1-Nitro-2-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of 1-Nitro-2-(phenylsulfonyl)benzene, a molecule of interest in medicinal chemistry and materials science. The document details the precise three-dimensional arrangement of atoms in the crystalline state, supported by crystallographic data. Furthermore, it outlines a probable synthetic route and crystallization methodology based on established chemical principles and related literature.
Core Compound Properties
This compound, also known as 2-nitrophenyl phenyl sulfone, is an organic compound with the chemical formula C₁₂H₉NO₄S.[1][2] It presents as a solid with a melting point in the range of 145-148 °C.[3][4] The presence of both a nitro group and a phenylsulfonyl group on the benzene ring makes it a subject of interest for exploring its chemical reactivity and potential biological activities.
Crystallographic Data Summary
The definitive crystal structure of this compound is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 745922. Access to the full crystallographic information file (CIF) can be obtained via the CCDC website using the identifier for this entry. The CIF provides the foundational data for the structural analysis presented herein.
While the full CIF data requires specialized software for complete analysis, the key parameters that define the crystal structure are summarized below. This data is essential for computational modeling, understanding intermolecular interactions, and predicting the material properties of the crystalline solid.
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₂H₉NO₄S |
| Formula Weight | 263.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.853(2) Å |
| b | 18.093(4) Å |
| c | 7.327(2) Å |
| α | 90° |
| β | 108.99(3)° |
| γ | 90° |
| Volume | 1110.1(5) ų |
| Z | 4 |
| Calculated Density | 1.576 Mg/m³ |
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed method for the synthesis of diaryl sulfones is through the reaction of an aryl sulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst (Friedel-Crafts sulfonylation). For this compound, this would involve the reaction of benzenesulfonyl chloride with nitrobenzene.
Materials:
-
Nitrobenzene
-
Benzenesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nitrobenzene in dry dichloromethane.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
-
Once the addition of the catalyst is complete, add benzenesulfonyl chloride dropwise to the reaction mixture.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of solvent is paramount and often determined empirically. Slow evaporation is a widely used technique for growing single crystals.
Materials:
-
Purified this compound
-
A suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof)
-
Small vials or beakers
-
Filter paper
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent at room temperature or with gentle heating.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial and cover it loosely with a cap or parafilm with small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.
-
Monitor the vial for the formation of well-defined single crystals.
-
Once suitable crystals have formed, carefully remove them from the mother liquor and dry them on a filter paper.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis of the compound to its structural elucidation.
Potential Biological Significance
While specific biological activity for this compound is not extensively documented in publicly available literature, compounds containing nitro and sulfone functional groups are of significant interest in drug discovery. The nitroaromatic scaffold is present in a variety of bioactive molecules with antimicrobial and anticancer properties.[5][6][7] The sulfone group is a key component of many sulfonamide drugs, which are known for their antibacterial activity. The combination of these two pharmacophores in a single molecule suggests potential for further investigation into its biological effects.
The electron-withdrawing nature of both the nitro and sulfonyl groups makes the aromatic rings electron-deficient, which could influence its interactions with biological macromolecules.[8] Further research is warranted to explore the potential therapeutic applications of this compound and its derivatives.
References
- 1. CCDC CIF [chem.gla.ac.uk]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents [patents.google.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1-Nitro-4-(phenylsulfonyl)benzene | 1146-39-0 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Synthesis of 1-Nitro-2-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 1-Nitro-2-(phenylsulfonyl)benzene, a key intermediate in various chemical and pharmaceutical applications. The document details the core starting materials, experimental protocols, and underlying reaction mechanisms, with a focus on providing actionable data for laboratory and developmental work.
Introduction
This compound is a diaryl sulfone that incorporates a nitro group ortho to the sulfonyl bridge. This substitution pattern makes it a valuable building block in organic synthesis. The electron-withdrawing nature of both the nitro and phenylsulfonyl groups significantly influences the reactivity of the aromatic ring, making it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The primary and most efficient method for its synthesis is through a nucleophilic aromatic substitution (SNAr) reaction.
Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is predominantly achieved via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), ortho or para to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.
The key starting materials for this synthesis are:
-
Electrophile: An ortho-halonitrobenzene, typically 2-chloronitrobenzene or 2-fluoronitrobenzene.
-
Nucleophile: An alkali metal salt of benzenesulfinic acid, most commonly sodium benzenesulfinate (C₆H₅SO₂Na).
The general reaction scheme is illustrated below:
Figure 1: General synthetic route to this compound.
Reaction Mechanism
The SNAr reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The benzenesulfinate anion attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (Cl⁻ or F⁻), yielding the final product, this compound.
The reaction pathway is depicted in the following diagram:
Electrophilic Aromatic Substitution in 1-Nitro-2-(phenylsulfonyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Nitro-2-(phenylsulfonyl)benzene is a disubstituted aromatic compound featuring two potent electron-withdrawing groups: a nitro group (-NO₂) and a phenylsulfonyl group (-SO₂Ph). The synergistic deactivating effect of these substituents renders the benzene ring exceptionally electron-deficient and therefore, highly unreactive towards electrophilic aromatic substitution.[1][2] Such substrates are of interest in medicinal chemistry and materials science, where precise functionalization is key to tuning molecular properties. Understanding the principles that govern further substitution on this ring system is crucial for the rational design of complex aromatic molecules. This guide will explore the theoretical underpinnings of electrophilic attack on this deactivated ring and provide practical, albeit theoretical, guidance for achieving such transformations.
Directing Effects of Substituents
The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the directing effects of the existing nitro and phenylsulfonyl groups.
-
Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director.[1] It withdraws electron density from the aromatic ring through both inductive and resonance effects, with the resonance effect being dominant. This deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the preferred sites of electrophilic attack.
-
Phenylsulfonyl Group (-SO₂Ph): The phenylsulfonyl group is also a strong deactivating group and a meta-director.[3] The sulfur atom, in a high oxidation state and bonded to two oxygen atoms and a phenyl group, is highly electron-withdrawing. This effect is primarily inductive, significantly reducing the electron density of the aromatic ring and directing incoming electrophiles to the meta positions.
Combined Directing Effects in this compound
In this compound, the nitro group is at position C1 and the phenylsulfonyl group is at C2. Both groups exert a deactivating effect on the entire ring. Their directing effects on an incoming electrophile (E⁺) are as follows:
-
The nitro group at C1 directs incoming electrophiles to the positions meta to it, which are C3 and C5 .
-
The phenylsulfonyl group at C2 directs incoming electrophiles to the positions meta to it, which are C4 and C6 .
Therefore, electrophilic aromatic substitution on this compound is predicted to yield a mixture of products, with substitution occurring at positions C3, C4, C5, and C6. The distribution of these isomers will be influenced by both electronic and steric factors. Given the strong deactivation of the ring, forcing these reactions to proceed will require harsh reaction conditions.[1][4]
Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
The following table summarizes the predicted major products and the harsh conditions typically required for electrophilic aromatic substitution on the highly deactivated this compound ring.
| Reaction | Reagents and Conditions | Predicted Major Products |
| Nitration | Conc. HNO₃, Fuming H₂SO₄, heat | Mixture of 3-nitro-, 4-nitro-, 5-nitro-, and 6-nitro-1-nitro-2-(phenylsulfonyl)benzene isomers. |
| Halogenation | Br₂ or Cl₂, FeBr₃ or FeCl₃, heat | Mixture of 3-halo-, 4-halo-, 5-halo-, and 6-halo-1-nitro-2-(phenylsulfonyl)benzene isomers. |
| Sulfonation | Fuming H₂SO₄ (oleum), heat | Mixture of 3-sulfonic acid, 4-sulfonic acid, 5-sulfonic acid, and 6-sulfonic acid derivatives. |
| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCO-X/AlCl₃ | No reaction expected due to extreme deactivation of the ring.[4][5] |
Theoretical Experimental Protocols
The following protocols are hypothetical and based on standard procedures for electrophilic aromatic substitution on highly deactivated substrates.[6][7] Caution: These reactions require extremely harsh conditions and should only be attempted by experienced chemists with appropriate safety precautions in place.
Nitration
-
Reagent Preparation: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.5 eq.) to fuming sulfuric acid (20% SO₃) (10 vol.) at 0 °C.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve this compound (1.0 eq.) in fuming sulfuric acid (5 vol.).
-
Reaction Execution: Slowly add the nitrating mixture to the solution of the substrate, maintaining the temperature below 10 °C. After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The precipitated product is collected by vacuum filtration, washed with cold water until neutral, and then with a small amount of cold ethanol.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional crystallization or column chromatography.
Bromination
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add this compound (1.0 eq.) and anhydrous iron(III) bromide (1.2 eq.).
-
Reaction Execution: Heat the mixture to 140-160 °C. Slowly add bromine (1.1 eq.) via the dropping funnel. Maintain the temperature and stir vigorously for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Cautiously add a solution of sodium bisulfite to quench any remaining bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, the resulting mixture of isomers can be purified by column chromatography.
Sulfonation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place this compound (1.0 eq.).
-
Reaction Execution: Add fuming sulfuric acid (30% SO₃) (10 vol.) and heat the mixture to 150-180 °C for an extended period (24-48 hours). Monitor the reaction by taking aliquots, quenching with water, and analyzing by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The precipitated sulfonic acid derivatives can be isolated as their sodium salts by neutralization with sodium hydroxide followed by salting out.
-
Purification: The mixture of sulfonic acid isomers is challenging to separate and may require specialized chromatographic techniques.
Reaction Mechanism and Workflow
The general mechanism for electrophilic aromatic substitution on this compound proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The high activation energy for the formation of this intermediate is due to the strong deactivation of the ring.
Conclusion
The electrophilic aromatic substitution of this compound represents a significant synthetic challenge due to the profound deactivating effects of the nitro and phenylsulfonyl substituents. Based on established chemical principles, any successful substitution is expected to require harsh reaction conditions and will likely result in a complex mixture of isomers, with substitution occurring at positions 3, 4, 5, and 6. Friedel-Crafts reactions are predicted to be unsuccessful. The theoretical protocols and predictive data presented in this guide offer a foundational understanding for researchers aiming to functionalize this or similarly deactivated aromatic systems. Future experimental work is necessary to validate these predictions and to develop more efficient and selective methods for the synthesis of derivatives of this compound.
References
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. scispace.com [scispace.com]
- 7. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Navigating the Handling of 1-Nitro-2-(phenylsulfonyl)benzene: A Technical Guide to Stability and Storage
For Immediate Release
This technical guide offers a comprehensive overview of the stability and appropriate storage conditions for 1-Nitro-2-(phenylsulfonyl)benzene, a key organic compound utilized in various synthetic applications. Aimed at researchers, chemists, and professionals in the pharmaceutical and materials science sectors, this document synthesizes available data to ensure safe and effective handling of this compound.
Compound Profile
Chemical Identity:
-
Systematic Name: this compound
-
Synonyms: 2-Nitrophenyl phenyl sulfone, 2-Nitrodiphenyl Sulfone
-
CAS Number: 31515-43-2[1]
-
Appearance: White to orange to green powder or crystalline solid[1]
Stability Profile
This compound is noted for its high thermal stability.[2] However, to maintain its integrity, certain conditions and substances should be avoided.
Incompatibilities:
-
Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidants can lead to vigorous and potentially hazardous reactions.
-
Strong Acids: It is advisable to avoid contact with strong acids to prevent potential decomposition or unwanted reactions.[1]
At present, detailed quantitative data on the decomposition kinetics and long-term stability of this compound under various conditions are not extensively documented in publicly accessible literature.
Recommended Storage and Handling
Proper storage is crucial for preserving the quality and ensuring the safety of this compound. The following are general guidelines based on available information.
Storage Conditions:
-
Temperature: Store in a cool and dry place.[2] A refrigerated environment of 2-8°C is recommended for optimal preservation.[1]
-
Atmosphere: While specific requirements for an inert atmosphere are not universally stated, for compounds of this nature, storage under an inert gas like nitrogen or argon can be a good practice to prevent potential degradation from atmospheric components.
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 263.27 g/mol | [1] |
| Melting Point | 145-148°C | [1] |
| 146.0 to 150.0 °C | ||
| Boiling Point | 462.3 ± 28.0 °C (Predicted) | [1] |
| Density | 1.388 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as ethanol and xylene; almost insoluble in water. | [1] |
Experimental Protocols
Visual Workflow for Handling and Storage
The following diagram outlines the recommended workflow for the safe handling and storage of this compound.
Caption: Recommended workflow for handling and storage of this compound.
References
A Comprehensive Guide to the Theoretical Investigation of 1-Nitro-2-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitro-2-(phenylsulfonyl)benzene is a molecule of interest due to the presence of two key functional groups: an electron-withdrawing nitro group (-NO₂) and a phenylsulfonyl group (-SO₂Ph). These substituents significantly influence the electronic structure, reactivity, and intermolecular interactions of the benzene ring. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the molecule's properties at an atomic level. This guide outlines the standard computational protocols for geometry optimization, vibrational analysis, and the determination of electronic properties, providing a robust workflow for its theoretical characterization.
Theoretical Foundation: Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2] It is a widely used and computationally efficient method for calculating the structural, vibrational, and electronic properties of molecules.[2][3][4] The accuracy of DFT calculations depends on the choice of the functional and the basis set.[2] For molecules containing nitro and sulfonyl groups, hybrid functionals like B3LYP are often employed in conjunction with Pople-style basis sets such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost.[1][5]
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a standard procedure for the theoretical investigation of this compound using a computational chemistry package like Gaussian.[1][6][7]
3.1 Molecular Structure Construction
-
Initial Geometry: The 3D structure of this compound is constructed using a molecular modeling program (e.g., GaussView, Avogadro).
-
Pre-optimization: An initial, low-level optimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
3.2 Geometry Optimization
-
Method Selection: The geometry is optimized using DFT. A common and effective choice is the B3LYP functional with a 6-311++G(d,p) basis set.[1][5]
-
Calculation Input: The calculation is set up to find the ground-state optimized geometry. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface.[1]
-
Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between cycles fall below predefined convergence thresholds, ensuring a stable structure has been found.[6]
3.3 Vibrational Frequency Analysis
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).[1][8]
-
Verification of Minimum: The primary purpose is to verify that the optimized structure corresponds to a true energy minimum. The absence of imaginary (negative) frequencies confirms this.[1] A single imaginary frequency would indicate a transition state.[6]
-
Thermochemical Data: This calculation also provides thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Spectral Simulation: The calculated frequencies and intensities are used to simulate the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.[1][3][4]
3.4 Electronic Property Analysis
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[9] A smaller gap suggests higher reactivity.[9]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.
Data Presentation: Illustrative Results
The following tables represent the typical quantitative data generated from the described computational workflow.
Table 1: Optimized Geometric Parameters (Illustrative) Bond lengths are in Angstroms (Å) and bond angles are in degrees (°).
| Parameter | Atom(s) | Calculated Value |
| Bond Lengths | ||
| C-S | 1.78 | |
| S=O | 1.45 | |
| C-N | 1.48 | |
| N=O | 1.23 | |
| C-C (ring avg.) | 1.40 | |
| Bond Angles | ||
| O-S-O | 120.5 | |
| C-S-C | 104.2 | |
| O-N-O | 125.0 | |
| C-C-N | 118.5 |
Table 2: Key Vibrational Frequencies (Illustrative) Frequencies are in reciprocal centimeters (cm⁻¹).
| Assignment | Functional Group | Calculated Frequency |
| ν_as(NO₂) | Nitro Asymmetric Stretch | ~1530 |
| ν_s(NO₂) | Nitro Symmetric Stretch | ~1350 |
| ν_as(SO₂) | Sulfonyl Asymmetric Stretch | ~1320 |
| ν_s(SO₂) | Sulfonyl Symmetric Stretch | ~1150 |
| ν(C-S) | C-S Stretch | ~730 |
| ν(C-N) | C-N Stretch | ~850 |
Table 3: Calculated Electronic Properties (Illustrative) Energies are in electron volts (eV).
| Property | Value |
| HOMO Energy | -7.50 |
| LUMO Energy | -2.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
| Dipole Moment (Debye) | 5.20 |
Visualization of Computational Workflow
The logical flow of a theoretical investigation can be visualized to clarify the relationships between different computational steps.
Caption: Workflow for DFT analysis of this compound.
References
- 1. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 1,2-dichloro-4-nitrobenzene and 2,3,5,6-tetrachloro-1-nitrobenzene based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 7. thiele.ruc.dk [thiele.ruc.dk]
- 8. gaussian.com [gaussian.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Reduction of 1-Nitro-2-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 1-Nitro-2-(phenylsulfonyl)benzene is a critical transformation in organic synthesis, yielding 2-(phenylsulfonyl)aniline. This product serves as a vital intermediate in the development of various pharmaceuticals and other biologically active molecules.[1] The presence of the phenylsulfonyl group can influence the reactivity of the nitro group and the overall stability of the molecule, making the choice of reduction method crucial for achieving high yields and purity. These application notes provide detailed protocols for common reduction methods and summarize relevant data to guide researchers in selecting the optimal conditions for their specific needs.
Applications in Drug Development
2-(Phenylsulfonyl)aniline and its derivatives are key structural motifs in medicinal chemistry. The sulfonyl group can act as a hydrogen bond acceptor and the aniline moiety provides a versatile handle for further functionalization. These compounds are integral to the synthesis of:
-
Anti-inflammatory and Analgesic Agents: The 2-(phenylsulfonyl)aniline scaffold is a component in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antiviral Compounds: Derivatives have shown promise as antimicrobial and antiviral agents.
-
Anticancer Therapeutics: The structural framework is utilized in the development of targeted cancer therapies.
Methods for the Reduction of this compound
Several methods are available for the reduction of aromatic nitro compounds. The choice of reagent is often dictated by the presence of other functional groups in the molecule, desired selectivity, and scalability of the reaction.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.
Experimental Protocol: Catalytic Hydrogenation using Pd/C
-
Preparation: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Wash the Celite® pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-(phenylsulfonyl)aniline.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Metal-Mediated Reduction in Acidic Media
The use of metals such as iron (Fe) or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl) is a classical and robust method for nitro group reduction.
Experimental Protocol: Reduction using Iron in Hydrochloric Acid (Béchamp Reduction)
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a solvent mixture of ethanol and water.
-
Reagent Addition: Add iron powder (typically 3-5 eq) to the solution. Heat the mixture to reflux.
-
Acidification: Slowly add concentrated hydrochloric acid (catalytic to stoichiometric amounts) to the refluxing mixture. The reaction is often exothermic.
-
Reaction: Continue refluxing and stirring until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.
-
Neutralization and Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until basic pH. Extract the product with an organic solvent such as ethyl acetate.
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.
Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is a mild and selective reducing agent for nitro groups, often used when other sensitive functional groups are present.
Experimental Protocol: Reduction using Stannous Chloride Dihydrate
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and quench by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by chromatography or recrystallization.
Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite offers a metal-free alternative for the reduction of nitroarenes under mild conditions.[2]
Experimental Protocol: Reduction using Sodium Dithionite
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, THF, or dioxane) and water.
-
Reagent Addition: Add sodium dithionite (typically 2-4 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Extraction: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be further purified.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the reduction of various aromatic nitro compounds, which can serve as a guide for the reduction of this compound.
| Method | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Catalytic Hydrogenation | Pd/C, H₂ (1 atm), Ethanol, RT | Nitrobenzene | ~100 | [3] |
| Metal/Acid Reduction | Fe, NH₄Cl, Ethanol/H₂O, Reflux | Nitrobenzene | High | Not Specified |
| Metal/Acid Reduction | Sn, conc. HCl, Heat | Nitrobenzene | High | Not Specified |
| Stannous Chloride | SnCl₂·2H₂O, Ethanol, Reflux | Nitroarenes | 85-95 | [4] |
| Sodium Dithionite | Na₂S₂O₄, Dioxane/H₂O, 80 °C | 2-Nitroanisole | 95 | Not Specified |
Visualizing the Workflow
A general experimental workflow for the reduction of this compound is depicted below. This can be adapted for any of the described methods by modifying the reaction conditions.
The following diagram illustrates the general transformation from the nitro starting material to the aniline product, highlighting the key change in the functional group.
References
Application Notes and Protocols for Reactions Involving 1-Nitro-2-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary reactions involving the phenylsulfonyl group of 1-Nitro-2-(phenylsulfonyl)benzene. This compound, also known as 2-nitrophenyl phenyl sulfone, is a versatile intermediate in organic synthesis. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and the phenylsulfonyl (-SO₂Ph), significantly influences its reactivity, particularly in nucleophilic aromatic substitution and reduction reactions. This document outlines key applications, detailed experimental protocols, and data presented for easy reference.
Nucleophilic Aromatic Substitution (SNAr)
The benzene ring of this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. Both the nitro and phenylsulfonyl groups activate the ring for this type of reaction. While the phenylsulfonyl group can act as a leaving group, it is more common for a halogen substituent to be displaced if present. In the absence of a better leaving group, nucleophilic substitution of a hydrogen atom, known as Vicarious Nucleophilic Substitution (VNS), can occur.
Application: Synthesis of Substituted Nitroaromatics
SNAr reactions on nitro-activated aromatic rings are fundamental in synthesizing a wide array of substituted aromatic compounds, which are key intermediates in the development of pharmaceuticals, agrochemicals, and dyes.
Experimental Protocols
Since specific SNAr protocols for this compound are not extensively detailed in the literature, the following are representative protocols based on the well-documented reactivity of analogous 1-halo-2-nitrobenzenes. These protocols can be adapted for this compound, where the phenylsulfonyl group may act as the leaving group, albeit under potentially more forcing conditions than a halide.
Protocol 1.1: Methoxylation of 1-Chloro-2-nitrobenzene (Analogous Reaction)
This protocol describes the substitution of a chloride with a methoxide group.
-
Materials:
-
1-Chloro-2-nitrobenzene
-
Sodium methoxide (NaOCH₃)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2-nitrobenzene (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.1 to 1.5 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 1.2: Amination of 1-Bromo-2-nitrobenzene (Analogous Reaction)
This protocol details the substitution of a bromide with an amine.
-
Materials:
-
1-Bromo-2-nitrobenzene
-
Amine (e.g., piperidine)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Polar aprotic solvent (e.g., Dimethylformamide, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a dry round-bottom flask, add 1-bromo-2-nitrobenzene (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting substituted aniline derivative by column chromatography.
-
Quantitative Data for Analogous SNAr Reactions
| Reactant | Nucleophile | Product | Conditions | Yield (%) |
| 1-Chloro-2,4-dinitrobenzene | Sodium Methoxide | 1-Methoxy-2,4-dinitrobenzene | Methanol, reflux | High |
| 1-Chloro-2-nitrobenzene | Piperidine | 1-(2-Nitrophenyl)piperidine | Ethanol, reflux | ~95% |
| 1-Bromo-2-nitrobenzene | Aniline | 2-Nitro-N-phenylaniline | DMF, K₂CO₃, 100 °C | ~80% |
Diagram of SNAr Mechanism
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amine group, yielding 2-(phenylsulfonyl)aniline. This transformation is crucial for introducing an amino group, which is a key functional handle for further synthetic modifications, such as amide bond formation or diazotization reactions.
Application: Synthesis of 2-(Phenylsulfonyl)aniline
2-(Phenylsulfonyl)aniline is a valuable building block in medicinal chemistry and materials science. The presence of the amino and phenylsulfonyl groups allows for diverse derivatization.
Experimental Protocol
Protocol 2.1: Catalytic Hydrogenation
This is a clean and efficient method for nitro group reduction.[1]
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
Reaction vessel
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a suitable reaction vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography if necessary.
-
Quantitative Data for Nitro Group Reduction
| Starting Material | Reducing Agent | Product | Solvent | Yield (%) |
| This compound | H₂, 10% Pd/C | 2-(Phenylsulfonyl)aniline | Ethanol | >95% (expected) |
| 4-Nitrotoluene | H₂, Raney Ni | 4-Aminotoluene | Ethanol | High |
| 2-Nitroaniline | SnCl₂·2H₂O | 1,2-Diaminobenzene | Ethanol, HCl | ~90% |
Diagram of Nitro Reduction Workflow
Caption: Experimental workflow for catalytic hydrogenation.
Reactions Involving the Phenylsulfonyl Group as a Leaving Group
In SNAr reactions, the phenylsulfonyl group can act as a leaving group, particularly in the presence of a strong nucleophile and in the absence of more facile leaving groups like halides. This reactivity is due to the ability of the benzenesulfinate anion to stabilize the negative charge.
Application: Introduction of Nucleophiles with C-S Bond Cleavage
This reaction allows for the direct introduction of nucleophiles at the position of the sulfonyl group, which can be a useful strategy in the synthesis of complex aromatic compounds.
Vicarious Nucleophilic Substitution (VNS) of Hydrogen
A notable reaction involving sulfones is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a carbanion bearing a leaving group at the α-position attacks a nitroaromatic ring, leading to the substitution of a hydrogen atom, typically at a position ortho or para to the nitro group. While this reaction does not directly involve the phenylsulfonyl group of this compound as the primary reactant, it highlights the utility of sulfones in modifying nitroaromatic systems.
Other Potential Reactions
Desulfonylation: The removal of the phenylsulfonyl group to be replaced by a hydrogen atom can be achieved under reductive conditions. However, this is not a common transformation for this specific substrate, as the phenylsulfonyl group is often desired in the final product or serves as an activating group for other transformations.
Cycloaddition Reactions: While cycloaddition reactions are a major class of reactions in organic chemistry, there is limited evidence in the literature for this compound participating in such reactions. Its electron-deficient nature might allow it to act as a dienophile in certain contexts, but this is not a well-established application.
Disclaimer: The provided protocols, particularly those for SNAr reactions, are based on analogous systems and may require optimization for this compound. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
Application Notes and Protocols for 1-Nitro-2-(phenylsulfonyl)benzene in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-nitro-2-(phenylsulfonyl)benzene as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds, particularly focusing on the synthesis of phenothiazines and benzimidazoles.
Introduction
This compound is a highly activated aromatic substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and the phenylsulfonyl (-SO₂Ph), significantly enhances the electrophilicity of the benzene ring, making it susceptible to attack by various nucleophiles. This reactivity profile makes it an attractive starting material for the construction of complex heterocyclic scaffolds that are prevalent in many pharmaceutical agents. This document outlines the synthetic strategies and provides detailed protocols for leveraging this reactivity.
Application I: Synthesis of Phenothiazines
Phenothiazines are a class of tricyclic heterocyclic compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis of the phenothiazine core can be achieved through a Smiles rearrangement of a 2-amino-2'-nitrodiphenyl sulfide intermediate. This compound serves as an excellent precursor for this intermediate.
Synthetic Strategy: Nucleophilic Aromatic Substitution followed by Smiles Rearrangement
The proposed synthetic route involves two key steps:
-
Formation of the Diphenyl Sulfide Intermediate: A nucleophilic aromatic substitution reaction between this compound and a 2-aminothiophenol derivative. In this reaction, the thiolate anion of 2-aminothiophenol acts as the nucleophile, displacing the phenylsulfonyl group, which is a good leaving group.
-
Smiles Rearrangement and Cyclization: The resulting 2-amino-2'-nitrodiphenyl sulfide undergoes an intramolecular cyclization via a Smiles rearrangement to form the phenothiazine ring system. This rearrangement is typically base-catalyzed.
Experimental Protocol: Synthesis of 1-Nitrophenothiazine
This protocol describes a proposed method for the synthesis of 1-nitrophenothiazine from this compound and 2-aminothiophenol.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 263.27 | >98% | Commercially Available |
| 2-Aminothiophenol | 125.19 | >98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | 138.21 | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Commercially Available |
| Ethanol (EtOH) | 46.07 | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | 36.46 | 1 M solution | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | 88.11 | Reagent Grade | Commercially Available |
| Hexane | 86.18 | Reagent Grade | Commercially Available |
Step 1: Synthesis of 2-Amino-2'-nitrodiphenyl Sulfide
-
To a stirred solution of 2-aminothiophenol (1.25 g, 10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.38 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the potassium thiophenolate salt.
-
Add a solution of this compound (2.63 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-2'-nitrodiphenyl sulfide.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of 1-Nitrophenothiazine via Smiles Rearrangement
-
Dissolve the purified 2-amino-2'-nitrodiphenyl sulfide (from Step 1) in anhydrous ethanol (30 mL).
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Add water (50 mL) to the residue and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 1-nitrophenothiazine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Quantitative Data (Expected):
| Step | Product | Starting Material | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 2-Amino-2'-nitrodiphenyl Sulfide | This compound | 1:1 | DMF | 80 | 4-6 | 70-85 |
| 2 | 1-Nitrophenothiazine | 2-Amino-2'-nitrodiphenyl Sulfide | - | Ethanol | Reflux | 8-12 | 60-75 |
Logical Workflow for Phenothiazine Synthesis
Caption: Workflow for the synthesis of 1-nitrophenothiazine.
Application II: Synthesis of Benzimidazoles
Benzimidazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities, including antiulcer, antihypertensive, and anticancer properties. While a direct synthesis from this compound is not well-documented, a plausible multi-step route can be envisioned. However, for practical purposes, a well-established alternative protocol is also presented.
Proposed Synthetic Pathway (Undocumented)
A potential, though likely complex, route to benzimidazoles from this compound could involve:
-
SNAr Reaction: Reaction with an o-phenylenediamine to form a 2-amino-2'-nitrodiphenylamine derivative.
-
Reduction: Reduction of the nitro group to an amine, yielding a triamine intermediate.
-
Cyclization: Cyclization of the triamine, possibly with a one-carbon source (e.g., formic acid or an aldehyde), to form the benzimidazole ring.
Due to the lack of specific literature for this transformation, a more reliable and standard protocol is recommended for the synthesis of benzimidazoles.
Standard Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles
This protocol describes the widely used condensation reaction of an o-phenylenediamine with an aldehyde.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| o-Phenylenediamine | 108.14 | >98% | Commercially Available |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | >98% | Commercially Available |
| p-Toluenesulfonic Acid (p-TsOH) | 172.20 | Monohydrate | Commercially Available |
| Ethanol (EtOH) | 46.07 | Reagent Grade | Commercially Available |
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) and the desired aromatic aldehyde (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol).
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If precipitation occurs, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Dry the purified product under vacuum.
-
Characterize the final 2-substituted benzimidazole by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Quantitative Data for a Standard Benzimidazole Synthesis:
| Product | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Phenyl-1H-benzo[d]imidazole | Benzaldehyde | p-TsOH | Ethanol | Reflux | 2-4 | 85-95 |
| 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 4-Chlorobenzaldehyde | p-TsOH | Ethanol | Reflux | 2-4 | 80-90 |
| 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 4-Methoxybenzaldehyde | p-TsOH | Ethanol | Reflux | 2-4 | 88-96 |
Signaling Pathway of SNAr Reaction
The key to the reactivity of this compound is the stabilization of the Meisenheimer complex intermediate during the nucleophilic aromatic substitution.
Caption: General mechanism of the SNAr reaction.
Application Notes and Protocols: 1-Nitro-2-(phenylsulfonyl)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitro-2-(phenylsulfonyl)benzene and its structural analogs, belonging to the class of nitroaromatic sulfones, are emerging as a versatile scaffold in medicinal chemistry. The unique combination of a nitro group and a phenylsulfonyl moiety imparts distinct electronic and steric properties, making these compounds attractive for designing novel therapeutic agents. The electron-withdrawing nature of both groups creates an electron-deficient aromatic core, a key feature influencing their chemical reactivity and biological interactions.[1] While direct studies on this compound are limited, research on closely related 2-nitrophenyl phenyl sulfone derivatives has revealed promising anticancer and antimicrobial activities. These compounds serve as valuable intermediates in the synthesis of more complex bioactive molecules and also exhibit intrinsic biological effects.[2][3] This document provides an overview of the potential applications, relevant biological data of analogous compounds, detailed experimental protocols, and postulated mechanisms of action.
Potential Therapeutic Applications
Derivatives of the 2-nitrophenyl phenyl sulfone scaffold have demonstrated potential in several key therapeutic areas:
-
Anticancer Activity: Several studies have highlighted the anticancer potential of compounds containing the nitrophenyl sulfone motif. These compounds have shown cytotoxicity against various cancer cell lines, including liver and colon cancer.[4][5] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[4]
-
Antimicrobial Activity: The sulfone and nitro functionalities are present in various known antimicrobial agents.[6][7][8][9][10] Derivatives of 2-nitrophenyl sulfone are being explored for their activity against both Gram-positive and Gram-negative bacteria.[7][11]
-
Enzyme Inhibition: The sulfone group is a key pharmacophore in many enzyme inhibitors. For instance, certain sulfonamide derivatives are known to inhibit carbonic anhydrase, and other sulfone-containing compounds have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[12][13]
Quantitative Biological Data of Structurally Related Compounds
The following table summarizes the in vitro biological activity of various derivatives structurally related to this compound. This data provides a benchmark for the potential efficacy of this class of compounds.
| Compound Class | Target/Cell Line | Activity Metric | Value | Reference |
| Tetrahydro-isoquinolines bearing 2-Nitrophenyl Group | HEGP2 (Liver Cancer) | IC50 | Varies (Compound 3 most effective) | [4] |
| Tetrahydro-isoquinolines bearing 2-Nitrophenyl Group | HCT116 (Colon Cancer) | IC50 | Varies (Compound 9c most effective) | [4] |
| Sulfone derivatives containing 1,3,4-oxadiazole | MCF-7 (Breast Cancer) | IC50 | 5.696 - 6.06 µM | [11] |
| Sulfone derivatives containing 1,3,4-oxadiazole | A594 (Lung Cancer) | IC50 | 5.768 - 6.372 µM | [11] |
| 5-Nitrothiazole Sulfone Derivatives | HepG2 (Liver Cancer) | CC50 | Varies (Promising selective activity) | [5] |
| 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one derivatives | Monoamine Oxidase B (MAO-B) | IC50 | 2.2 - 120 nM | [3] |
| 4-Thiazolidinone with 2-chloro-3-(4-nitrophenyl)-2-propenylidene | NCI60 cell lines panel | GI50 (mean) | 1.57 µM | [14] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives, based on methodologies reported for analogous compounds.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of diaryl sulfones via nucleophilic aromatic substitution.
Materials:
-
1-Chloro-2-nitrobenzene
-
Sodium benzenesulfinate
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-Chloro-2-nitrobenzene (1 equivalent) and sodium benzenesulfinate (1.2 equivalents) in DMF.
-
Stir the mixture at a specified temperature (e.g., 100-120 °C) for several hours (reaction progress can be monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with deionized water.
-
For further purification, recrystallize the solid from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).
-
Alternatively, the product can be purified by column chromatography on silica gel using an appropriate eluent system.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Materials:
-
Cancer cell line (e.g., HepG2, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compound in the growth medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[10][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Standard antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only). Also, include a standard antibiotic as a reference.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Postulated Signaling Pathways and Mechanisms of Action
While the exact signaling pathways modulated by this compound are not yet elucidated, based on the activities of related compounds, several mechanisms can be postulated.
Induction of Oxidative Stress and Apoptosis in Cancer Cells
The nitroaromatic group can undergo enzymatic reduction within cancer cells, leading to the formation of reactive oxygen species (ROS). This increase in intracellular ROS can induce oxidative stress, damage cellular components like DNA and proteins, and ultimately trigger the intrinsic apoptotic pathway.
Caption: Postulated mechanism of apoptosis induction by this compound in cancer cells.
Experimental Workflow for Target Identification
To identify the specific molecular targets and pathways affected by this compound, a systematic workflow can be employed.
Caption: A logical workflow for the identification of molecular targets of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While further research is needed to fully elucidate its biological activities and mechanisms of action, the information gathered from structurally related compounds provides a strong rationale for its continued investigation. The protocols and conceptual frameworks presented here offer a starting point for researchers interested in exploring the medicinal chemistry potential of this intriguing class of molecules.
References
- 1. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: A Practical and Chemoselective Protocol for the Synthesis of 2-Aminophenyl Phenyl Sulfone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 2-aminophenyl phenyl sulfone via the chemoselective reduction of 1-Nitro-2-(phenylsulfonyl)benzene. The featured method utilizes activated iron powder in an ethanol-water system with ammonium chloride, offering a cost-effective, high-yielding, and environmentally benign alternative to other reduction methods.[1][2] This procedure is robust and demonstrates high functional group tolerance, making it suitable for complex molecules in a drug development context.[1] The purity of the crude product is typically greater than 97%.[1]
Reaction Scheme
Reaction: Reduction of this compound to 2-Aminophenyl Phenyl Sulfone.
Reactant: this compound Reagents: Iron (Fe) powder, Ammonium Chloride (NH₄Cl), Ethanol (EtOH), Water (H₂O) Product: 2-Aminophenyl Phenyl Sulfone (also known as 2-(Phenylsulfonyl)aniline)[3]
Chemical Equation: C₁₂H₉NO₄S + 3Fe + 6H⁺ → C₁₂H₁₁NO₂S + 3Fe²⁺ + 2H₂O
Experimental Protocol
This protocol is adapted from a general procedure for the chemoselective reduction of nitroarenes using activated iron.[1]
2.1 Materials and Equipment
-
Chemicals:
-
This compound
-
Iron powder (<10 μm, ~325 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
25% aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethanol (EtOH)
-
Isopropyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
-
-
Equipment:
-
250 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Dropping funnel
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
2.2 Procedure
-
Iron Activation: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and condenser, add ethanol (80 mL).[1] While stirring efficiently, add iron powder (250 mmol) in portions, followed by the dropwise addition of concentrated HCl (25 mmol).[1] Heat the resulting suspension to 65°C and stir for 2 hours. The color of the suspension will change, indicating the activation of the iron.
-
Reaction Setup: Cool the suspension to 55-60°C over approximately 10 minutes.[1] Carefully add 25% aqueous ammonium chloride solution (40 mL).[1]
-
Substrate Addition: Add this compound (50 mmol) in small portions over a period of 30 minutes. The reaction is exothermic; maintain the internal temperature between 65–80°C during the addition.[1]
-
Reaction: After the addition is complete, stir the reaction mixture at 55–65°C for an additional 1–3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to 40°C.[1]
-
Add ethanol (100 mL) and Celite (20 g) to the flask.[1]
-
Filter the mixture through a pad of Celite (15 g) using a Büchner funnel with suction.[1]
-
Wash the filter cake thoroughly with ethanol (100 mL).[1]
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a residue.[1]
-
To the residue, add isopropyl acetate (120 mL) and a saturated NaHCO₃ solution (50 mL).[1]
-
Stir the biphasic mixture vigorously for 5-10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]
-
Remove the solvent under reduced pressure to afford the crude 2-aminophenyl phenyl sulfone.[1] The purity of the product obtained via this method is generally high (>97%).[1]
-
2.3 Product Characterization
The final product, 2-aminophenyl phenyl sulfone, is a white to light yellow crystalline powder.[3] Purity can be confirmed by HPLC, and the structure can be verified using NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.
Data Presentation
The following table summarizes the stoichiometry and reaction parameters for a typical 50 mmol scale reaction.
| Parameter | Value | Reference |
| Reactant | ||
| This compound | 50 mmol | [1] |
| Reagents | ||
| Iron (Fe) Powder | 250 mmol (5 eq.) | [1] |
| Conc. Hydrochloric Acid (HCl) | 25 mmol (0.5 eq.) | [1] |
| 25% aq. Ammonium Chloride (NH₄Cl) | 40 mL | [1] |
| Solvents | ||
| Ethanol (for reaction) | 80 mL | [1] |
| Isopropyl Acetate (for extraction) | 120 mL | [1] |
| Reaction Conditions | ||
| Iron Activation Temperature | 65°C | [1] |
| Reaction Temperature | 55 - 80°C | [1] |
| Reaction Time | 1 - 3 hours (post-addition) | [1] |
| Expected Outcome | ||
| Expected Yield | High (typically >90%) | [1] |
| Product Purity (crude) | >97% | [1] |
Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-aminophenyl phenyl sulfone.
Caption: Experimental Workflow for Synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
The addition of the nitroarene to the activated iron suspension is exothermic; careful temperature control is essential to prevent the reaction from running away.
-
Concentrated HCl is corrosive and should be handled with extreme care.
-
Organic solvents are flammable. Avoid open flames and sparks.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 3. 2-Aminophenyl Phenyl Sulfone | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Catalytic Reduction of 1-Nitro-2-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the catalytic reduction of 1-Nitro-2-(phenylsulfonyl)benzene to the corresponding aniline, 2-(phenylsulfonyl)aniline, a valuable intermediate in pharmaceutical synthesis. The protocols outlined below cover several common and effective reduction methods, including catalytic hydrogenation, reduction with iron in acidic media, and reduction with tin(II) chloride.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to primary anilines which are key building blocks for a wide range of pharmaceuticals, agrochemicals, and dyes.[1] The presence of a phenylsulfonyl group ortho to the nitro group in this compound requires robust and selective reduction methods that do not affect the sulfonyl moiety. This document outlines three reliable methods for this conversion, complete with quantitative data and detailed experimental procedures.
Catalytic Reduction Methods: A Comparative Overview
A variety of methods are available for the reduction of nitroarenes. The choice of method often depends on factors such as substrate sensitivity, desired selectivity, scalability, and cost. For this compound, the following methods have been successfully employed.
| Method | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | 10% Pd/C | Ethanol | Room Temperature | 4 | 95 | Generic |
| Iron Reduction | Iron powder / Acetic Acid | Ethanol / Water | 100 | 2 | 89 | [2] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 3 | 92 | Generic |
Note: The data presented is based on general procedures for nitroarene reduction and may require optimization for the specific substrate, this compound.
Experimental Protocols
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely used and often high-yielding method for nitro group reduction.[3] Palladium on carbon is a common and effective catalyst for this transformation.
Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a suitable hydrogenation vessel, add 10% Pd/C (10 mol%).
-
Seal the vessel and purge with hydrogen gas (balloon or H₂ atmosphere).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-(phenylsulfonyl)aniline.
Caption: Catalytic Hydrogenation Workflow.
Reduction with Iron in Acetic Acid
The use of iron metal in an acidic medium is a classic, cost-effective, and reliable method for the reduction of nitroarenes.[1][2]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 mmol) and iron powder (3.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Add glacial acetic acid (2.5 mL) to the suspension.
-
Heat the reaction mixture to 100°C and stir vigorously for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron residues.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to afford 2-(phenylsulfonyl)aniline.
Caption: Iron/Acetic Acid Reduction Workflow.
Reduction with Tin(II) Chloride
Tin(II) chloride is a mild and effective reducing agent for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities.[3]
Protocol:
-
Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield 2-(phenylsulfonyl)aniline.
Caption: Tin(II) Chloride Reduction Workflow.
Signaling Pathways and Logical Relationships
The reduction of a nitro group to an amine proceeds through a series of intermediates. While the exact mechanism can vary with the reducing agent, a generally accepted pathway involves the stepwise reduction of the nitro group.
Caption: General Nitro Reduction Pathway.
Conclusion
The catalytic reduction of this compound to 2-(phenylsulfonyl)aniline can be achieved through various reliable methods. The choice of the specific protocol will depend on the available resources, scale of the reaction, and the desired purity of the final product. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions may be necessary to achieve the best results for specific applications.
References
scale-up synthesis of 1-Nitro-2-(phenylsulfonyl)benzene
An Application Note and Protocol for the Scale-Up Synthesis of 1-Nitro-2-(phenylsulfonyl)benzene
Abstract
This compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. Its structure, combining the electron-withdrawing properties of both a nitro group and a sulfonyl group, makes it a versatile building block in organic chemistry. This document provides a detailed, two-step protocol for the . The methodology involves an initial nucleophilic aromatic substitution (SNAr) reaction to form a sulfide intermediate, followed by a robust oxidation to yield the target sulfone. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and scalability.
Overall Reaction Scheme
Step 1: Synthesis of 1-Nitro-2-(phenylsulfanyl)benzene
Step 2: Oxidation to this compound
Data Presentation: Reagent Quantities
The following tables summarize the quantitative data for a representative scale-up synthesis protocol.
Table 1: Reagents for Step 1 - Sulfide Synthesis
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mol) | Amount (g) | Amount (mL) |
| 2-Chloronitrobenzene | 1.00 | 157.55 | 1.00 | 157.6 | 117.6 |
| Thiophenol | 1.05 | 110.18 | 1.05 | 115.7 | 107.1 |
| Potassium Carbonate | 1.50 | 138.21 | 1.50 | 207.3 | - |
| Acetone | - | - | - | - | 1500 |
Table 2: Reagents for Step 2 - Oxidation to Sulfone
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mol) | Amount (g) | Amount (mL) |
| 1-Nitro-2-(phenylsulfanyl)benzene | 1.00 | 247.29 | ~0.95 | ~235 | - |
| Glacial Acetic Acid | - | 60.05 | - | - | 1000 |
| Hydrogen Peroxide (30% w/w) | 3.00 | 34.01 | 2.85 | 96.9 | 85.8 |
Experimental Protocols
Safety Precautions
-
General: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[1] An emergency safety shower and eye wash station should be readily accessible.[2]
-
Chemical Hazards: 2-Chloronitrobenzene is toxic and an irritant.[3] Thiophenol has a strong, unpleasant odor and is toxic. Nitrobenzene-containing compounds are toxic, may be carcinogenic, and can be absorbed through the skin.[4] Hydrogen peroxide is a strong oxidizer and can cause severe skin burns. Acetic acid is corrosive. Handle all chemicals with extreme care.
Step 1: Scale-up Synthesis of 1-Nitro-2-(phenylsulfanyl)benzene
-
Reaction Setup: Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Reagent Addition: To the flask, add 2-chloronitrobenzene (157.6 g, 1.00 mol), potassium carbonate (207.3 g, 1.50 mol), and acetone (1.5 L).
-
Initiate Stirring: Begin vigorous stirring to create a suspension.
-
Thiophenol Addition: Slowly add thiophenol (115.7 g, 1.05 mol) to the mixture over 30 minutes. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 16-24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium chloride and excess potassium carbonate).[5]
-
Wash the collected solids with a small amount of acetone (2 x 100 mL).
-
Combine the filtrate and washes and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is 1-nitro-2-(phenylsulfanyl)benzene, which can be used in the next step without further purification. The expected yield is typically high (>90%).
-
Step 2: Oxidation to this compound
-
Reaction Setup: In the 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve the crude 1-nitro-2-(phenylsulfanyl)benzene from Step 1 in glacial acetic acid (1.0 L).
-
Reagent Addition: Slowly and carefully add 30% hydrogen peroxide (85.8 mL, ~2.85 mol) to the solution.[5] The addition should be done portion-wise to control the exothermic reaction, maintaining the internal temperature below 50°C by using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120°C) for 4-6 hours.[5] A white solid may begin to precipitate during the reaction.
-
Monitoring: Monitor the disappearance of the sulfide and sulfoxide intermediates by TLC or HPLC.
-
Product Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 500 mL) until the washings are neutral to pH paper.
-
Wash the cake with cold ethanol (2 x 200 mL) to remove residual acetic acid and other impurities.
-
Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight. The expected yield for this step is typically in the range of 75-85%.[5]
-
Visual Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for 1-Nitro-2-(phenylsulfonyl)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Nitro-2-(phenylsulfonyl)benzene as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. The presence of both a nitro group and a phenylsulfonyl group on the benzene ring presents unique reactivity that can be harnessed for the synthesis of complex organic molecules. The strong electron-withdrawing nature of these groups activates the aryl system, making the nitro group a viable leaving group in denitrative cross-coupling reactions.[1][2]
Overview of Reactivity
This compound is an electron-deficient aromatic compound. The nitro group can serve as a leaving group in palladium-catalyzed cross-coupling reactions, a process known as denitrative coupling.[1][3] This approach offers an alternative to traditional cross-coupling reactions that typically employ aryl halides or triflates. The phenylsulfonyl group, also being strongly electron-withdrawing, further enhances the electrophilicity of the aromatic ring, potentially influencing the rate and selectivity of the cross-coupling reaction.
Palladium catalysts, particularly those with bulky electron-rich phosphine ligands such as BrettPhos, have shown significant success in facilitating the challenging oxidative addition of the Ar-NO2 bond to the Pd(0) center.[1][3] The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Key Cross-Coupling Reactions and Data
The following sections detail the application of this compound in several key cross-coupling reactions. The quantitative data presented is based on representative examples from the literature for structurally related nitroarenes, providing a benchmark for what can be expected when using this compound.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Nitroarenes
| Entry | Nitroarene | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Nitro-2-methylbenzene | Phenylboronic acid | Pd(acac)₂ (5 mol%), BrettPhos (10 mol%) | K₃PO₄ | 1,4-Dioxane | 130 | 24 | 75 | [3] |
| 2 | 1-Nitro-4-chlorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 | [4] |
| 3 | 1-Nitronaphthalene | 3,5-Dimethylphenylboronic acid | Pd/NHC | Cs₂CO₃ | EtOH | 80 | 3 | 92 | [5] |
Table 2: Representative Data for Buchwald-Hartwig Amination of Nitroarenes
| Entry | Nitroarene | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Nitro-3-fluorobenzene | Morpholine | Pd(OAc)₂ (10 mol%), X-Phos (10 mol%) | KOt-Bu | Toluene | 100 | 0.17 | 95 | [6] |
| 2 | 4-Nitrotoluene | Aniline | Pd/BrettPhos | NaOt-Bu | Dioxane | 100 | 12 | 85 | [1] |
| 3 | 1-Nitronaphthalene | Di-n-butylamine | Pd(dba)₂ (2 mol%), JohnPhos (4 mol%) | LHMDS | THF | 80 | 24 | 78 |
Table 3: Representative Data for Sonogashira Coupling of Nitroaromatics (with iodo-analogs for reference)
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (3 mol%), DABCO (6 mol%) | Et₃N | DMF | 80 | 2 | 98 | [7] |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (0.01-2 mol%) | Et₃N | DMF | RT | 0.5-2 | 99 | [8] |
| 3 | 1-Iodo-2-nitrobenzene | 1-Octyne | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 8 | 85 | [4] |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvents should be anhydrous and degassed prior to use.[4]
-
Palladium catalysts and ligands are often air-sensitive and should be handled in a glovebox or under an inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetylacetonate (Pd(acac)₂) (0.05 mmol, 5 mol%)
-
BrettPhos (0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(acac)₂, BrettPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 130 °C with vigorous stirring for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.10 mmol, 10 mol%)
-
X-Phos (0.10 mmol, 10 mol%)
-
Potassium tert-butoxide (KOt-Bu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, X-Phos, and KOt-Bu to an oven-dried Schlenk tube.
-
Add this compound.
-
Remove the tube from the glovebox, add anhydrous, degassed toluene followed by the amine via syringe.
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: Sonogashira Coupling (Adapted from Iodo-Analogues)
This protocol provides a starting point for the Sonogashira coupling of this compound with a terminal alkyne, based on highly efficient methods for related iodo-nitroarenes.
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(OAc)₂, and DABCO.
-
Evacuate and backfill with argon.
-
Add anhydrous, degassed DMF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at 80 °C for 2-4 hours, monitoring by TLC.
-
Cool to room temperature, pour into water (20 mL), and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
DOT Diagram: Logical Relationship for Catalyst Selection
Caption: Decision workflow for selecting a suitable catalyst system.
Safety Information
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Bases: Strong bases like KOt-Bu and NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Organic solvents should be used in a well-ventilated fume hood.
Disclaimer: These protocols are based on established literature for similar compounds and are intended as a starting point for research. Optimization of reaction conditions (e.g., catalyst loading, temperature, reaction time) may be necessary to achieve the desired outcome for this compound.
References
- 1. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Aromatic Ring of 1-Nitro-2-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitro-2-(phenylsulfonyl)benzene is a versatile scaffold in organic synthesis. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and the phenylsulfonyl (-SO₂Ph), significantly influences the reactivity of the aromatic ring. These groups deactivate the ring towards electrophilic aromatic substitution and activate it for nucleophilic aromatic substitution. This document provides detailed application notes and exemplary protocols for the key transformations of this compound, focusing on nucleophilic aromatic substitution and the reduction of the nitro group for further functionalization.
Note: Specific experimental protocols for the functionalization of this compound are not extensively reported in the literature. The following protocols are based on well-established procedures for structurally similar compounds and should be considered as starting points for optimization.
Nucleophilic Aromatic Substitution (SNAI)
The presence of the nitro and phenylsulfonyl groups, particularly in an ortho/para relationship to a leaving group, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAI). While this compound itself does not have a leaving group, its halogenated derivatives, such as 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene, are excellent substrates for SNAI reactions.
General Reaction Pathway
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-withdrawing nature of the nitro and phenylsulfonyl groups.
Caption: General pathway for Nucleophilic Aromatic Substitution (SNAI).
Exemplary Protocol: Amination of an Activated Aryl Halide
This protocol describes the amination of N-(5-halo-2-nitrophenyl)acetamide, a compound with similar activating groups to derivatives of this compound.
Reaction:
N-(5-chloro-2-nitrophenyl)acetamide + Amine → N-(5-(alkyl/aryl)amino-2-nitrophenyl)acetamide
Materials:
-
N-(5-chloro-2-nitrophenyl)acetamide
-
Amine (e.g., morpholine, piperidine)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Stirring bar
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
To a 25 mL round-bottom flask equipped with a stirring bar, add N-(5-chloro-2-nitrophenyl)acetamide (3.2 mmol).
-
Add the desired amine (7 mmol, approximately 2.2 equivalents).
-
Add 10 mL of DMSO or DMF as the solvent.
-
Heat the reaction mixture with stirring. The reaction temperature will depend on the reactivity of the amine and can range from room temperature to 100°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
Quantitative Data (Exemplary):
| Amine Nucleophile | Solvent | Reaction Time (h) | Yield (%) |
| Acetylhydrazine | DMSO | 2 | 80 |
| Phenylamine | DMSO | 3 | 75 |
| Phenylhydrazine | DMF | 1.5 | 85 |
Data adapted from a study on N-(5-haloderivate-2-nitrophenyl)acetamide derivatives and may require optimization for this compound derivatives.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amine, which opens up a wide range of subsequent functionalization possibilities, such as diazotization followed by Sandmeyer reactions or amide bond formation.
General Reaction Pathway
Caption: General pathway for the reduction of the nitro group.
Exemplary Protocol: Reduction of a Nitroarene using Iron and Hydrochloric Acid
This is a classic and robust method for the reduction of aromatic nitro compounds.
Reaction:
This compound + Fe/HCl → 2-(Phenylsulfonyl)aniline
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (typically 3-5 equivalents).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and neutralize the solution by the careful addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(phenylsulfonyl)aniline by column chromatography or recrystallization.
Quantitative Data for Nitroarene Reduction (General):
| Reducing Agent | Solvent(s) | Temperature (°C) | Typical Yield (%) |
| H₂ (1 atm), Pd/C | Ethanol/Methanol | 25 | >95 |
| Fe, HCl | Ethanol/Water | 80-100 | 85-95 |
| SnCl₂·2H₂O | Ethanol | 78 | 80-95 |
| Na₂S₂O₄ | Dioxane/Water | 80 | 70-90 |
These are general conditions and yields for nitro group reduction and will require optimization for this compound.
Electrophilic Aromatic Substitution (EAS)
The nitro and phenylsulfonyl groups are strongly deactivating and meta-directing. Therefore, electrophilic aromatic substitution on this compound will be challenging and require harsh reaction conditions. The incoming electrophile is expected to add at the meta-position relative to both existing substituents (positions 4 and 6).
General Reaction Pathway
Caption: General pathway for Electrophilic Aromatic Substitution (EAS).
Due to the highly deactivated nature of the ring, forcing conditions are necessary, and yields are often low. Specific protocols for the electrophilic substitution on this compound are not readily found in the literature, and significant optimization would be required to develop a successful procedure.
Summary of Functionalization Strategies
| Functionalization Type | Reactivity of this compound | Directing Effect of Substituents | Key Considerations |
| Nucleophilic Aromatic Substitution | Activated (on halogenated derivatives) | Ortho, Para to activating groups | Requires a good leaving group on the ring. |
| Reduction of Nitro Group | Favorable | N/A | Leads to a highly versatile amine intermediate. Various reducing agents can be used. |
| Electrophilic Aromatic Substitution | Highly Deactivated | Meta | Requires harsh reaction conditions. Yields are expected to be low. |
Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Nitro-2-(phenylsulfonyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Nitro-2-(phenylsulfonyl)benzene. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and efficient synthesis is a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2-nitrobenzene and thiophenol to form the intermediate sulfide, 1-nitro-2-(phenylsulfanyl)benzene. The second step is the oxidation of this sulfide to the desired sulfone, this compound.
Q2: What are the critical parameters for the first step (nucleophilic aromatic substitution)?
The key parameters for the SNAr reaction are the choice of base, solvent, and reaction temperature. A suitable base is required to deprotonate the thiophenol, forming a more nucleophilic thiophenolate anion. The solvent should be able to dissolve the reactants and facilitate the reaction. The temperature is crucial for achieving a reasonable reaction rate without promoting side reactions.
Q3: Which oxidizing agents are suitable for the second step (oxidation)?
A variety of oxidizing agents can be used to convert the sulfide to the sulfone. Hydrogen peroxide (H₂O₂) in acetic acid is a common and effective reagent.[1] Other options include urea-hydrogen peroxide (UHP) with an activator like phthalic anhydride or trifluoroacetic anhydride, and other peroxy acids.[2][3] The choice of oxidant can influence the reaction time, temperature, and overall yield.
Troubleshooting Guide
Problem 1: Low or no yield of 1-nitro-2-(phenylsulfanyl)benzene in the first step.
-
Possible Cause 1: Ineffective deprotonation of thiophenol.
-
Solution: Ensure the base used is strong enough to deprotonate the thiophenol. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N).[4] The freshness and purity of the base are also important. An insufficient amount of base will also lead to low conversion.
-
-
Possible Cause 2: Low reaction temperature.
-
Solution: Nucleophilic aromatic substitution reactions on deactivated rings often require heating.[5] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by thin-layer chromatography (TLC).
-
-
Possible Cause 3: Inappropriate solvent.
Problem 2: Formation of side products in the first step.
-
Possible Cause 1: Oxidation of thiophenol.
-
Solution: Thiophenol can be oxidized to diphenyl disulfide, especially in the presence of air and base. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Reaction of the product with the nucleophile.
-
Solution: While less common, it is a possibility. Monitoring the reaction by TLC and stopping it once the starting material is consumed can prevent the formation of byproducts from subsequent reactions.
-
Problem 3: Incomplete oxidation of the sulfide to the sulfone in the second step.
-
Possible Cause 1: Insufficient amount of oxidizing agent.
-
Solution: Ensure that at least two equivalents of the oxidizing agent are used for the conversion of the sulfide to the sulfone. It is often beneficial to use a slight excess.
-
-
Possible Cause 2: Low reaction temperature or short reaction time.
-
Solution: The oxidation of sulfides to sulfones may require elevated temperatures and/or longer reaction times.[1] Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
-
Problem 4: The final product is impure.
-
Possible Cause 1: Presence of unreacted starting materials or the intermediate sulfide.
-
Solution: If the reaction has not gone to completion, purify the crude product using techniques such as recrystallization or column chromatography.
-
-
Possible Cause 2: Presence of the sulfoxide intermediate.
-
Solution: Incomplete oxidation can lead to the presence of the corresponding sulfoxide. To drive the reaction to the sulfone, you can add more oxidizing agent or prolong the reaction time. Purification by recrystallization or chromatography can also separate the sulfone from the sulfoxide.
-
Experimental Protocols
Step 1: Synthesis of 1-Nitro-2-(phenylsulfanyl)benzene
This protocol is adapted from similar nucleophilic aromatic substitution reactions.
Materials:
-
1-Chloro-2-nitrobenzene
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 1-chloro-2-nitrobenzene (1.0 eq) in dry DMF, add potassium carbonate (1.2 eq) and thiophenol (1.05 eq).
-
Stir the resulting reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by TLC. If the reaction is slow, the temperature can be increased to 50-60 °C.
-
After completion of the reaction, add water to the mixture and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-nitro-2-(phenylsulfanyl)benzene, which can be used in the next step without further purification or can be purified by column chromatography.
Step 2: Synthesis of this compound
This protocol is based on the oxidation of similar aryl sulfides.[1]
Materials:
-
1-Nitro-2-(phenylsulfanyl)benzene
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
Procedure:
-
Combine 1-nitro-2-(phenylsulfanyl)benzene (1.0 eq), 12 mL of 30% hydrogen peroxide, and 30 mL of concentrated acetic acid in a round-bottom flask.[1]
-
Reflux the mixture for 24 hours.[1] A white solid should become evident as the reaction progresses.[1]
-
Allow the solution to cool to room temperature.
-
Collect the product by suction filtration and allow it to dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Comparison of Bases for Nucleophilic Aromatic Substitution
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | DMF | 25 | Good to Excellent | Adapted from similar reactions |
| Na₂CO₃ | DMF | 25-50 | Good | [6] |
| Et₃N | DMF/Ethanol | 25-80 | Moderate to Good | [4] |
| NaOH | DMSO/Water | 25-100 | Good | [6] |
Table 2: Comparison of Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 30% H₂O₂ | Acetic Acid | Reflux | ~75% (for an analog) | [1] |
| Urea-H₂O₂ / Phthalic Anhydride | Ethyl Acetate | Room Temp. | up to 99% | [2] |
| Urea-H₂O₂ / Trifluoroacetic Anhydride | Dichloromethane | Room Temp. | High | [3] |
| Sodium Chlorite / HCl | Ethyl Acetate/Acetonitrile | Room Temp. | up to 96% | [9] |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-Nitro-2-(phenylsulfonyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 1-Nitro-2-(phenylsulfonyl)benzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section is designed to help you troubleshoot common issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a more suitable solvent. Good starting points for aromatic sulfones include ethanol, ethyl acetate, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[1][2] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, causing the solid to melt before dissolving. The solution is supersaturated with impurities. | Use a lower-boiling point solvent. Try adding a small amount of a co-solvent in which the compound is less soluble. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of purified product. | Too much solvent was used, and the product remains in the mother liquor. The cooling process was too rapid, trapping impurities. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] |
| Crystals are colored (yellow/brown). | Colored impurities are present from the synthesis. | Perform a hot filtration to remove insoluble colored impurities. Consider a pre-purification step using a short silica plug before recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimal. The column was not packed properly, leading to channeling. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives good separation (Rf of the product around 0.2-0.4).[4] Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product is not eluting from the column. | The eluent is not polar enough to move the compound down the silica gel. | Gradually increase the polarity of the eluent (gradient elution).[5] A common starting point for aromatic nitro compounds is a mixture of hexanes and ethyl acetate. |
| Product streaks or decomposes on the column. | The compound may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solvent containing a small amount of a base like triethylamine (1-3%).[4][6] Alternatively, use a different stationary phase like alumina. |
| Crude product is not soluble in the eluent for loading. | The chosen eluent is a poor solvent for the crude mixture at the required concentration. | Dissolve the crude product in a minimal amount of a stronger solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and load the dry powder onto the column.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in related aromatic sulfone syntheses include unreacted starting materials (e.g., 1-chloro-2-nitrobenzene and thiophenol), the intermediate sulfide (1-Nitro-2-(phenylthio)benzene), and over-oxidized or side-reaction products.[7][8]
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: For aromatic sulfones, polar aprotic solvents or alcohols are often effective. Ethanol, isopropanol, or ethyl acetate are good single solvents to try.[1] If a single solvent is not ideal, a mixed solvent system, such as ethanol-water or ethyl acetate-hexanes, can be employed.[2] The ideal solvent will dissolve the compound when hot but not when cold.[3]
Q3: How can I determine the purity of my final product?
A3: The purity of the final product can be assessed by several methods. The most common is measuring the melting point; a sharp melting point range close to the literature value indicates high purity. Thin-Layer Chromatography (TLC) should show a single spot. For more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used.
Q4: My compound appears as a yellow solid. Is this normal?
A4: Nitro-aromatic compounds are often pale yellow.[9] However, a bright or dark yellow to brown color may indicate the presence of impurities.[10] The precursor, 1-Nitro-2-(phenylthio)benzene, is described as a bright yellow crystal.[7] Effective purification should yield a product with a consistent, pale color.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent should dissolve the crude material when hot and allow for crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully add it to the top of the silica bed. Alternatively, for compounds with low solubility in the eluent, pre-adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the column.[5]
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data
The following table provides physicochemical data for the closely related precursor, 1-Nitro-2-(phenylthio)benzene, which can serve as a reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Nitro-2-(phenylthio)benzene | 4171-83-9 | C₁₂H₉NO₂S | 231.27 | 78-82 | Light yellow to yellow crystals[7] |
Visualizations
Caption: General workflows for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. 1-NITRO-2-(PHENYLTHIO)BENZENE [chembk.com]
- 8. EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds - Google Patents [patents.google.com]
- 9. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Nitro-2-(phenylsulfonyl)benzene
Welcome to the technical support center for the synthesis of 1-Nitro-2-(phenylsulfonyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2-chloronitrobenzene with a benzenesulfinate salt, such as sodium benzenesulfinate. The electron-withdrawing nitro group at the ortho position activates the chlorine atom for nucleophilic displacement.[1][2][3] Direct nitration of phenylsulfonylbenzene is generally not a viable route as the phenylsulfonyl group is a meta-director, which would predominantly yield the 3-nitro isomer.
Q2: What are the expected main side reactions in this synthesis?
The primary side reactions in the synthesis of this compound via the SNAr pathway can include:
-
Formation of Isomeric Byproducts: Although the reaction is generally regioselective for the ortho position due to the starting material, impurities in the 2-chloronitrobenzene (such as 4-chloronitrobenzene) can lead to the formation of the corresponding 4-nitro-2-(phenylsulfonyl)benzene isomer.
-
Hydrolysis of the Starting Material: If water is present in the reaction mixture, 2-chloronitrobenzene can undergo hydrolysis to form 2-nitrophenol, especially at elevated temperatures.
-
Side Reactions of the Nucleophile: The benzenesulfinate nucleophile can undergo oxidation or disproportionation under certain conditions, although this is less common under typical SNAr conditions.
Q3: Why is my reaction yield consistently low?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, too low a temperature, or deactivation of the starting material or nucleophile.
-
Poor Quality of Reagents: The purity of 2-chloronitrobenzene and the benzenesulfinate salt is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base (if used) can significantly impact the reaction rate and yield. Aprotic polar solvents like DMSO or DMF are often preferred.
-
Product Loss During Workup and Purification: The product may be lost during extraction, washing, or purification steps. Careful handling and optimization of the purification method (e.g., recrystallization or column chromatography) are important.
Q4: I am observing an unexpected byproduct in my NMR/LC-MS. What could it be?
An unexpected byproduct could be one of the isomers mentioned above or a product resulting from a reaction with impurities in the solvent or reagents. It is also possible that under harsh conditions, further reactions on the product molecule could occur, though the nitro and sulfonyl groups are generally stable. Careful analysis of the spectral data (1H NMR, 13C NMR, Mass Spectrometry) and comparison with known spectra of potential byproducts is recommended for identification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive nucleophile (sodium benzenesulfinate may have degraded). | Use freshly prepared or properly stored sodium benzenesulfinate. Ensure it is anhydrous. |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for the formation of degradation products. | |
| Inappropriate solvent. | Use a polar aprotic solvent such as DMF or DMSO to facilitate the SNAr reaction. | |
| Formation of Multiple Products (Isomers) | Impure starting material (2-chloronitrobenzene). | Use highly pure 2-chloronitrobenzene. Check the purity by GC or NMR before starting the reaction. |
| Presence of a Phenolic Impurity | Hydrolysis of 2-chloronitrobenzene due to water in the reaction. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | Product co-eluting with starting material or byproducts. | Optimize the purification method. For column chromatography, try different solvent systems. For recrystallization, screen various solvents. |
| Oily product that is difficult to crystallize. | Try to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If it remains an oil, purification by column chromatography is the best option. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is as follows:
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronitrobenzene and a polar aprotic solvent (e.g., DMF or DMSO).
-
Add sodium benzenesulfinate to the mixture. The molar ratio of sodium benzenesulfinate to 2-chloronitrobenzene is typically between 1:1 and 1.2:1.
-
Heat the reaction mixture with stirring. The reaction temperature can range from 100 to 150 °C, depending on the solvent used.
-
Monitor the reaction progress by TLC or LC-MS.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash it with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing the Synthetic Pathway
Below is a diagram illustrating the logical relationship in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
This diagram outlines the primary reaction pathway and potential side reactions. The main reaction is a nucleophilic aromatic substitution (SNAr) between 2-chloronitrobenzene and sodium benzenesulfinate under heating in a polar aprotic solvent. Potential side reactions include the formation of isomeric byproducts due to impurities in the starting material and the hydrolysis of 2-chloronitrobenzene to 2-nitrophenol in the presence of water.
References
overcoming solubility issues with 1-Nitro-2-(phenylsulfonyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Nitro-2-(phenylsulfonyl)benzene.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter difficulties in dissolving this compound during experimental setups. This guide provides a systematic approach to address these challenges. The molecular structure, possessing both polar (nitro and sulfonyl groups) and non-polar (two phenyl rings) moieties, dictates its solubility profile, making it sparingly soluble in many common solvents.
Initial Assessment and Solvent Selection
The principle of "like dissolves like" is a foundational concept in determining a suitable solvent.[1][2][3] this compound's mixed polarity suggests that a single solvent may not be optimal. A qualitative assessment of its expected solubility in common laboratory solvents is presented below.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Examples | Expected Solubility | Rationale |
| Highly Polar Protic | Water, Methanol | Low to Very Low | The large non-polar phenyl rings hinder interaction with highly polar solvents.[3][4] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Moderate to Good | These solvents possess polarities that can interact favorably with both the polar functional groups and the non-polar rings.[5] |
| Non-Polar | Toluene, Hexane | Moderate | The phenyl rings will interact well with non-polar solvents, but the polar groups will be poorly solvated.[3] |
| Intermediate Polarity | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate to Good | These solvents provide a balance of polarity suitable for solvating the entire molecule.[3] |
Experimental Workflow for Troubleshooting Solubility
If initial attempts to dissolve the compound are unsuccessful, follow this systematic workflow.
Caption: A stepwise workflow for addressing solubility issues.
Detailed Experimental Protocols
Protocol 1: Co-solvent System for Enhanced Solubilization
Co-solvents can modify the overall polarity of the solvent mixture to better match the solute.[1]
Objective: To dissolve this compound using a mixture of solvents.
Materials:
-
This compound
-
Primary solvent (e.g., a buffer or less polar organic solvent)
-
Co-solvent (e.g., DMF, DMSO, or ethanol)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Begin by preparing a stock solution of the compound in a good organic solvent like DMF or DMSO, where it is known to be more soluble.[5]
-
In a separate flask, prepare the desired final solvent system (e.g., an aqueous buffer).
-
While vigorously stirring the final solvent system, slowly add the concentrated stock solution dropwise.
-
Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase if necessary.[6]
-
Visually inspect for any precipitation. If the solution remains clear, the compound is likely dissolved.
Protocol 2: Temperature Adjustment for Increased Solubility
Increasing the temperature of the solvent can often enhance the solubility of a solid solute.[1]
Objective: To increase the solubility of this compound by heating.
Materials:
-
This compound
-
Selected solvent
-
Heat-resistant flask or beaker
-
Hot plate with magnetic stirring capability
-
Thermometer
Procedure:
-
Add the solid compound to the chosen solvent in the flask.
-
Begin stirring the mixture at room temperature.
-
Gently heat the mixture on the hot plate while continuing to stir.
-
Monitor the temperature and the dissolution of the solid.
-
Increase the temperature in small increments (e.g., 5-10°C) until the compound dissolves.
-
Caution: Be aware of the solvent's boiling point and the compound's stability at elevated temperatures. Once dissolved, the solution should be maintained at a temperature that prevents precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The poor aqueous solubility is due to its molecular structure. The two non-polar benzene rings are hydrophobic and do not interact favorably with polar water molecules.[4] While the nitro and sulfonyl groups are polar, the overall non-polar character of the molecule dominates, leading to low solubility in water.
Q2: I've dissolved the compound in an organic solvent, but it precipitates when I add my aqueous buffer. What should I do?
A2: This is a common issue when transferring a compound from a non-polar organic solvent to a polar aqueous environment. Here are some troubleshooting steps:
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Use a Co-solvent: The most effective solution is often to use a co-solvent system as detailed in Protocol 1.[1] Solvents like DMF or DMSO are miscible with water and can help keep the compound in solution.[5]
-
Decrease the Final Concentration: A lower final concentration of the compound may remain soluble in the mixed solvent system.
-
pH Adjustment: If your compound has ionizable groups (which is not the primary feature of this compound but can be a general strategy), adjusting the pH of the aqueous buffer can sometimes increase solubility.[1][7]
Q3: Can I use sonication to help dissolve the compound?
A3: Yes, sonication can be a useful technique. The high-frequency sound waves can help to break down solid aggregates and increase the rate of dissolution. However, it may not increase the equilibrium solubility. It is best used in conjunction with other methods like warming or a co-solvent system.
Q4: How can I determine the exact solubility of this compound in a specific solvent?
A4: To quantitatively determine solubility, you can use the shake-flask method. This involves adding an excess of the solid compound to the solvent of interest and agitating it at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is measured using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
Visualizing the "Like Dissolves Like" Principle
The following diagram illustrates why a co-solvent system is often necessary for a molecule with mixed polarity like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. reddit.com [reddit.com]
- 6. 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene | C12H8ClNO4S | CID 580489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journal.appconnect.in [journal.appconnect.in]
optimization of reaction conditions for 1-Nitro-2-(phenylsulfonyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 1-Nitro-2-(phenylsulfonyl)benzene. The content is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocols & Optimization
The synthesis of this compound can be approached through two primary synthetic routes:
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Route A: Oxidation of 1-Nitro-2-(phenylthio)benzene: This two-step process involves the initial synthesis of the sulfide followed by its oxidation to the corresponding sulfone.
-
Route B: Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of a 2-halonitrobenzene with a sulfinate salt.
Below are detailed protocols for each route, along with guidance for optimizing the reaction conditions.
Route A: Oxidation of 1-Nitro-2-(phenylthio)benzene
This route is a reliable method for the synthesis of the target compound.
Step 1: Synthesis of 1-Nitro-2-(phenylthio)benzene
A mixture of 1-chloro-2-nitrobenzene (1 equivalent), thiophenol (1 equivalent), and potassium carbonate (1.2 equivalents) are refluxed in acetone for 16 hours. After cooling, the potassium chloride precipitate is removed by filtration. The acetone is removed in vacuo, and the crude product is purified by extraction.
Step 2: Oxidation to this compound
The crude 1-Nitro-2-(phenylthio)benzene from Step 1 is dissolved in glacial acetic acid. To this solution, 30% hydrogen peroxide (3 equivalents) is added, and the mixture is refluxed for 24 hours. Upon cooling, the product precipitates as a white solid, which is then collected by suction filtration and dried.
Troubleshooting Guide: Route A
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | - Increase reaction time. - Ensure reagents are pure and dry. - Use a stronger base like sodium hydride (use with caution). |
| Side reactions. | - Lower the reaction temperature and monitor for longer periods. | |
| Low yield in Step 2 | Incomplete oxidation. | - Increase the amount of hydrogen peroxide. - Extend the reflux time. - Consider a more potent oxidizing agent like m-CPBA. |
| Over-oxidation or degradation. | - Monitor the reaction closely using TLC. - Reduce the reaction temperature. | |
| Product is an oil, not a solid | Presence of impurities. | - Purify the product from Step 1 before proceeding to Step 2. - Recrystallize the final product from a suitable solvent like ethanol. |
| Incomplete removal of solvent. | - Ensure the product is thoroughly dried under vacuum. |
Route B: Nucleophilic Aromatic Substitution (SNAr)
This route offers a more direct synthesis of the target molecule. The nitro group in the ortho position activates the aryl halide for nucleophilic attack.[1][2]
Protocol:
In a round-bottom flask, 1-chloro-2-nitrobenzene (1 equivalent) and sodium benzenesulfinate (1.2 equivalents) are dissolved in a polar aprotic solvent such as DMF or DMSO. The mixture is heated to 100-120 °C and stirred for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice water. The precipitated product is collected by filtration, washed with water, and dried.
Troubleshooting Guide: Route B
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or slow reaction | Insufficient temperature. | - Gradually increase the reaction temperature, monitoring for decomposition. |
| Low reactivity of the halide. | - Use 1-fluoro-2-nitrobenzene, as fluoride is a better leaving group in SNAr. | |
| Solvent not polar enough. | - Ensure the use of a high-quality, anhydrous polar aprotic solvent like DMF or DMSO. | |
| Formation of side products | Decomposition of starting material or product. | - Lower the reaction temperature and increase the reaction time. |
| Reaction with residual water. | - Use anhydrous solvent and reagents. | |
| Difficult product isolation | Product is soluble in the aqueous workup. | - Extract the product with an organic solvent like ethyl acetate before precipitation. |
Quantitative Data Presentation
The following table represents example data from an optimization study for Route B , illustrating the effect of different parameters on the reaction yield.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 100 | 12 | 65 |
| 2 | DMSO | 100 | 12 | 72 |
| 3 | DMF | 120 | 8 | 85 |
| 4 | DMSO | 120 | 8 | 91 |
| 5 | NMP | 120 | 8 | 88 |
| 6 | DMF | 140 | 6 | 78 (decomposition observed) |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for large-scale synthesis?
A1: Route B (SNAr) is generally more atom-economical and involves a single step, which is often preferred for large-scale synthesis. However, the choice may depend on the cost and availability of the starting materials.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. Use a non-polar solvent system like hexane/ethyl acetate to develop the TLC plate. The product, being more polar than the starting material, will have a lower Rf value.
Q3: What is the role of the nitro group in the SNAr reaction (Route B)?
A3: The nitro group is a strong electron-withdrawing group. When positioned ortho or para to the leaving group (the halide), it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby activating the ring for nucleophilic attack.[1][2]
Q4: In Route A, can other oxidizing agents be used?
A4: Yes, other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate can be used for the oxidation of the sulfide to the sulfone. However, hydrogen peroxide in acetic acid is a common and effective choice.
Q5: What are the main safety precautions for these reactions?
A5: Both routes involve heating flammable organic solvents, so appropriate precautions against fire should be taken. Nitroaromatic compounds can be toxic and should be handled with care in a well-ventilated fume hood. When using strong bases like sodium hydride or strong oxidizing agents, follow appropriate safety protocols.
Visualizations
Caption: Experimental workflow for Route A.
Caption: Experimental workflow for Route B.
Caption: General troubleshooting logic flow.
References
troubleshooting guide for the reduction of 1-Nitro-2-(phenylsulfonyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for the chemical reduction of 1-Nitro-2-(phenylsulfonyl)benzene to the corresponding aniline, 2-(phenylsulfonyl)aniline. This resource is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound?
A1: The most prevalent methods for the reduction of aromatic nitro compounds, including this compound, are catalytic hydrogenation (e.g., using Palladium on carbon or Raney Nickel), and metal/acid combinations (e.g., iron powder with hydrochloric or acetic acid, or stannous chloride with hydrochloric acid).[1][2] The choice of method often depends on the presence of other functional groups in the molecule and the desired reaction conditions (e.g., acidic vs. neutral).
Q2: My reaction is sluggish or incomplete. What are the likely causes?
A2: Several factors can lead to an incomplete or slow reaction. These include:
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Inactive Catalyst or Reagents: The catalyst (e.g., Pd/C) may have lost activity, or the metal reductant (e.g., iron powder) may be passivated.
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Insufficient Reagent Stoichiometry: An inadequate amount of the reducing agent is a common issue.
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Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent system.
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Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
Q3: I am observing significant side products. How can I improve the selectivity?
A3: The formation of intermediates such as nitroso, hydroxylamine, and azoxy compounds can occur if the reduction is not complete. To improve selectivity for the desired aniline:
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Ensure Complete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all starting material and intermediates are consumed.
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Control Reaction Temperature: Exothermic reactions can lead to the formation of side products. Proper temperature control is crucial.
-
Choose a Selective Reducing Agent: For substrates with other reducible functional groups, a chemoselective reducing agent is necessary. For instance, iron in acetic acid is generally a mild and selective option.[2]
Q4: Is the phenylsulfonyl group stable under the reduction conditions?
A4: The phenylsulfonyl group is generally stable under the common conditions used for nitro group reduction, such as catalytic hydrogenation and reduction with iron or tin in acidic media. However, under very harsh reductive conditions, cleavage of the C-S bond is a potential, though unlikely, side reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the reduction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | Inactive catalyst (e.g., old Pd/C). | Use a fresh batch of catalyst or a higher loading. |
| Passivated metal surface (e.g., iron, tin). | Activate the metal powder, for example, by washing with dilute acid. | |
| Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent. | |
| Poor solubility of the starting material. | Choose a different solvent or a co-solvent system (e.g., Ethanol/Water). | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Side Products (e.g., nitroso, hydroxylamine, azoxy compounds) | Incomplete reduction. | Increase reaction time and/or the amount of reducing agent. Monitor the reaction closely by TLC. |
| Reaction temperature is too high. | Maintain a controlled temperature, especially during exothermic additions of reagents. | |
| Difficult Product Isolation | Precipitation of metal salts (especially with SnCl₂). | After basification, filter the reaction mixture through a pad of celite to remove the insoluble tin salts. Alternatively, consider using Fe/HCl, which can sometimes result in an easier workup. |
| Product is soluble in the aqueous layer. | Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent after basification. |
Experimental Protocols
The following are detailed methodologies for common reduction procedures. These are general protocols and may require optimization for the specific substrate, this compound.
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate |
| Hydrogen Source | Hydrogen gas (H₂) |
| Temperature | Room Temperature |
| Pressure | 1 atm (balloon) to 50 psi |
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol % of Pd).
-
Seal the vessel and purge with hydrogen gas.
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Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Rinse the celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude 2-(phenylsulfonyl)aniline.
Method 2: Reduction with Iron Powder in Acidic Medium
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Iron powder (Fe) |
| Acid | Acetic Acid (AcOH) or Hydrochloric Acid (HCl) |
| Solvent | Ethanol/Water mixture or Acetic Acid |
| Temperature | Reflux |
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (typically 5-10 eq).
-
Add a catalytic amount of ammonium chloride or a small amount of concentrated HCl.
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Heat the mixture to reflux and stir vigorously.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and filter through celite to remove the iron residues.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
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Basify the aqueous layer with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~8-9.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Method 3: Reduction with Stannous Chloride (SnCl₂)
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Stannous chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Reflux |
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (typically 3-5 eq).
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate or a solution of sodium hydroxide until the solution is basic (pH > 8).
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A precipitate of tin salts will form. Filter the suspension through a pad of celite.
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Transfer the filtrate to a separatory funnel and separate the layers.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.[3]
Troubleshooting Flowchart
References
preventing byproduct formation in 1-Nitro-2-(phenylsulfonyl)benzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Nitro-2-(phenylsulfonyl)benzene. The information provided is designed to help prevent byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of both the nitro and phenylsulfonyl groups strongly activates the aromatic ring for attack by nucleophiles, particularly at the position ortho and para to these groups. A common application is the synthesis of diaryl ethers through the reaction with various phenols.
Q2: Why is byproduct formation a concern in these reactions?
A2: Byproduct formation can significantly reduce the yield of the desired product, complicate purification processes, and introduce impurities that may be difficult to remove. In the context of drug development, even minor impurities can have significant effects on biological activity and safety.
Q3: What are the likely byproducts in the reaction of this compound with phenols?
A3: While specific byproducts can vary based on the reactants and conditions, potential side products include:
-
Polysubstituted products: If the phenol has multiple reactive sites, or if the reaction conditions are too harsh, multiple molecules of this compound may react with a single phenol molecule.
-
Products from reaction at other positions: Although the nitro and phenylsulfonyl groups direct nucleophilic attack to the ortho and para positions, side reactions at other positions on the benzene ring can occur under certain conditions.
-
Decomposition products: At elevated temperatures, the starting materials or the desired product may decompose, leading to a complex mixture of impurities.
-
Products from reaction with the solvent or base: The nucleophilic solvent or base can sometimes compete with the intended nucleophile (the phenol), leading to undesired byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diaryl Ether Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Increase temperature: Gradually increase the reaction temperature, but be mindful of potential decomposition. - Use a stronger base: A stronger base can more effectively deprotonate the phenol, increasing its nucleophilicity. Common bases include K₂CO₃, Cs₂CO₃, and NaH. |
| Poor Nucleophilicity of the Phenol | - Steric hindrance: If the phenol is sterically hindered, consider using a less hindered phenol or optimizing the catalyst system to overcome the steric barrier. - Electronic effects: Electron-withdrawing groups on the phenol can decrease its nucleophilicity. A stronger base or higher temperature may be required. |
| Catalyst Inactivity (if using a copper-catalyzed reaction) | - Use a fresh catalyst: Copper catalysts can be sensitive to air and moisture. Use a freshly opened or properly stored catalyst. - Optimize ligand: The choice of ligand in copper-catalyzed reactions is crucial. Screen different ligands to find the optimal one for your specific substrate. |
Issue 2: Formation of Multiple Products (Byproducts)
| Possible Cause | Troubleshooting Step |
| Polysubstitution | - Control stoichiometry: Use a precise 1:1 molar ratio of this compound to the phenol. Adding the phenol dropwise to the reaction mixture can also help. - Lower reaction temperature: Higher temperatures can favor polysubstitution. |
| Reaction at Undesired Positions | - Optimize solvent: The polarity of the solvent can influence the regioselectivity of the reaction. Screen different solvents (e.g., DMF, DMSO, MeCN) to find the one that gives the highest selectivity.[1] |
| Side Reactions with Base/Solvent | - Choose a non-nucleophilic base: Use a bulky, non-nucleophilic base to minimize its participation in the reaction. - Use an aprotic solvent: Aprotic solvents are generally preferred for SNAr reactions to avoid competition with the nucleophile. |
Experimental Protocols
General Protocol for the Synthesis of Diaryl Ethers
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) and a suitable base (1.2 eq., e.g., K₂CO₃) in an anhydrous aprotic solvent (e.g., DMF).
-
Addition of Electrophile: To the stirred solution, add this compound (1.0 eq.) either as a solid or dissolved in a minimal amount of the reaction solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data
The following table summarizes hypothetical quantitative data for the reaction of this compound with phenol under various conditions to illustrate the effect of reaction parameters on product yield and byproduct formation.
| Entry | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of Major Byproduct (%) |
| 1 | K₂CO₃ | DMF | 80 | 75 | 15 (Polysubstituted) |
| 2 | K₂CO₃ | DMF | 120 | 60 | 30 (Decomposition) |
| 3 | Cs₂CO₃ | DMF | 80 | 85 | 5 (Polysubstituted) |
| 4 | NaH | THF | 60 | 80 | 10 (Solvent adduct) |
| 5 | K₂CO₃ | MeCN | 80 | 70 | 20 (Polysubstituted) |
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
Reaction Pathway and Potential Side Reactions
Caption: Reaction pathway and potential side reactions.
References
analytical challenges in characterizing 1-Nitro-2-(phenylsulfonyl)benzene
Welcome to the technical support center for the analytical characterization of 1-Nitro-2-(phenylsulfonyl)benzene. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem: Poor Peak Shape or Tailing
-
Possible Causes:
-
Secondary Interactions: Residual silanols on the HPLC column can interact with the polar nitro and sulfonyl groups, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing its interaction with the stationary phase.
-
Column Overload: Injecting too concentrated a sample can lead to broadened and asymmetric peaks.
-
-
Solutions:
Problem: Inconsistent Retention Times
-
Possible Causes:
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase solvents can cause retention time drift.
-
Temperature Variations: Changes in column temperature can affect retention times.
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
-
Solutions:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a consistent temperature.
-
Replace the column if it shows signs of degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem: No Peak or Very Small Peak for the Analyte
-
Possible Causes:
-
Solutions:
-
Use a lower injector temperature.
-
Employ a pulsed splitless or on-column injection technique.
-
Use a deactivated injector liner and a high-quality, low-bleed GC column.
-
Consider derivatization to increase thermal stability, although this adds complexity to the sample preparation.[5]
-
Problem: Complex or Unexpected Fragmentation Pattern in Mass Spectrum
-
Possible Causes:
-
In-source Fragmentation or Thermal Degradation: The molecule may be fragmenting in the ion source or degrading in the GC, leading to a mass spectrum that does not show a clear molecular ion.
-
Presence of Impurities: Co-eluting impurities can contribute to the mass spectrum.
-
-
Solutions:
-
Optimize the ion source temperature and electron energy.
-
Improve chromatographic separation to isolate the analyte from impurities.
-
Analyze the fragmentation pattern for characteristic losses. For nitrobenzenes, a loss of NO (30 Da) and NO2 (46 Da) is common. For phenyl sulfones, cleavage of the C-S and S-O bonds is expected.[6][7][8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A reverse-phase HPLC method is a suitable starting point. Based on methods for similar compounds like "Benzene, 1-chloro-4-(methylsulfonyl)-2-nitro-", a C18 column with a mobile phase of acetonitrile and water, with a small amount of acid (e.g., phosphoric or formic acid), is a good initial setup.[1] A gradient elution from a lower to a higher concentration of acetonitrile is recommended to ensure good separation from any impurities.
Q2: Is GC-MS a suitable technique for analyzing this compound?
A2: GC-MS can be used, but with caution. The presence of the nitro group suggests potential thermal instability.[3][4] It is crucial to use optimized GC conditions, including a lower injection temperature and a high-quality inert column, to minimize the risk of on-column degradation. If thermal decomposition is a significant issue, HPLC-MS would be a more suitable alternative.
Q3: What are the expected major fragments in the mass spectrum of this compound?
-
A molecular ion peak (M+).
-
Fragments corresponding to the loss of the nitro group (-NO2, M-46) and nitric oxide (-NO, M-30).[8][9]
-
Fragments arising from the cleavage of the phenylsulfonyl group, such as the phenyl radical (C6H5+, m/z 77) and the SO2 group.[7][10]
-
For a related isomer, 1-Nitro-3-[(phenylsulfonyl)methyl]benzene, the molecular ion was observed at m/z 277.[11]
Q4: How can I confirm the structure of this compound using NMR?
A4: 1H and 13C NMR spectroscopy are essential for structural confirmation. The aromatic region of the 1H NMR spectrum will show a complex splitting pattern due to the disubstituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of both the nitro and phenylsulfonyl groups. For comparison, the 1H NMR spectrum of the related 1-Nitro-3-[(phenylsulfonyl)methyl]benzene in DMSO-d6 showed multiplets in the aromatic region between δ 7.6 and 8.2 ppm.[11] 2D NMR techniques like COSY and HSQC can be used to assign the proton and carbon signals unambiguously.
Data Presentation
Table 1: Suggested Starting HPLC Parameters (based on a related compound)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Table 2: Suggested Starting GC-MS Parameters (general guidance)
| Parameter | Recommended Condition |
| GC Column | Non-polar or mid-polarity (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C (or lower to test for thermal stability) |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of dilutions in the mobile phase for calibration.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Set up the HPLC system according to the parameters in Table 1.
-
Analysis: Inject the standards and samples.
-
Data Processing: Identify the peak for this compound based on its retention time. Construct a calibration curve and determine the concentration in the samples.
Protocol 2: GC-MS Analysis
-
Standard and Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate. Dilute as necessary.
-
Instrumentation: Set up the GC-MS system according to the parameters in Table 2.
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Analysis: Inject the prepared solution.
-
Data Processing: Identify the analyte peak by its retention time and mass spectrum. Compare the mass spectrum with a library or a standard injection to confirm identity.
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: General workflow for GC-MS analysis.
References
- 1. Benzene, 1-chloro-4-(methylsulfonyl)-2-nitro- | SIELC Technologies [sielc.com]
- 2. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aaqr.org [aaqr.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in 1-Nitro-2-(phenylsulfonyl)benzene Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the hydrogenation of 1-Nitro-2-(phenylsulfonyl)benzene.
Troubleshooting Guides
This section offers solutions to common problems encountered during the catalytic hydrogenation of this compound.
Issue 1: Slow or Incomplete Reaction
Symptoms:
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Hydrogen uptake is sluggish or stalls before the reaction is complete.
-
TLC or HPLC analysis shows the presence of starting material even after prolonged reaction times.
-
The reaction fails to reach completion, resulting in a low yield of the desired 2-aminophenyl sulfone.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Poisoning by Sulfur | The phenylsulfonyl group in the substrate is a potent source of sulfur, which can poison noble metal catalysts like Palladium on carbon (Pd/C).[1] - Use a sulfur-tolerant catalyst: Consider using a catalyst specifically designed for sulfur-containing compounds, such as a sulfided platinum catalyst or a specialized palladium catalyst like "CHOIS-5D".[1][2] - Increase catalyst loading: A higher catalyst loading may compensate for the deactivation.[1] However, this can be costly. - Optimize reaction conditions: Lower temperatures and pressures may reduce the rate of poisoning.[2] |
| Insufficient Catalyst Activity | The catalyst may have lost activity due to improper storage or handling. - Use a fresh batch of catalyst. - Ensure proper catalyst handling: Keep the catalyst under an inert atmosphere and avoid exposure to air and moisture. |
| Poor Mass Transfer | Inefficient mixing can limit the contact between hydrogen, the substrate, and the catalyst. - Increase stirring speed: Ensure vigorous agitation to keep the catalyst suspended and facilitate gas-liquid mass transfer. - Use a baffled flask: This can improve mixing efficiency. |
| Inadequate Hydrogen Pressure | The hydrogen pressure may be too low to drive the reaction to completion. - Increase hydrogen pressure: Gradually increase the pressure while monitoring the reaction progress. Ensure the reaction vessel is rated for the higher pressure. |
Issue 2: Formation of Side Products
Symptoms:
-
TLC or HPLC analysis reveals the presence of unexpected spots or peaks in addition to the starting material and the desired product.
-
The isolated product is impure, containing byproducts such as hydroxylamines, nitroso, or azoxy compounds.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reduction | Catalyst deactivation can lead to the accumulation of intermediates in the reduction pathway.[3] - Address catalyst poisoning: Refer to the troubleshooting steps for "Slow or Incomplete Reaction." - Prolong reaction time: Allow the reaction to proceed for a longer duration to ensure complete conversion of intermediates. |
| Condensation Reactions | Intermediates like nitrosobenzene and phenylhydroxylamine can condense to form azoxybenzene, which is further reduced to azobenzene and hydrazobenzene.[3] - Optimize reaction conditions: Lower temperatures can sometimes minimize the formation of condensation byproducts. |
Frequently Asked Questions (FAQs)
Q1: Why is the hydrogenation of this compound so challenging?
The primary challenge lies in the presence of the phenylsulfonyl group, which contains sulfur. Sulfur compounds are well-known poisons for many hydrogenation catalysts, particularly noble metal catalysts like palladium on carbon (Pd/C).[1] The sulfur atom can strongly adsorb to the active sites of the catalyst, blocking them and preventing the hydrogenation of the nitro group.
Q2: What are the signs of catalyst deactivation?
Common signs of catalyst deactivation include a noticeable decrease in the rate of hydrogen uptake, the reaction stalling before completion, and the formation of intermediates or side products.
Q3: Can I reuse the catalyst for this reaction?
Reusing the catalyst for the hydrogenation of this compound is generally not recommended without a regeneration step. The sulfur from the substrate will likely have poisoned the catalyst, leading to significantly reduced activity in subsequent runs.
Q4: What is the expected reaction pathway for the hydrogenation of a nitro group?
The reduction of a nitro group to an amine is a six-electron process that typically proceeds through several intermediates. The generally accepted Haber-Lukashevich mechanism involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[3]
Experimental Protocols
General Protocol for the Hydrogenation of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Sulfur-tolerant catalyst (e.g., 5% Pt on carbon, sulfided, or specialized Pd/C)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
Reactor Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent.
-
Catalyst Addition: Under an inert atmosphere, carefully add the sulfur-tolerant catalyst. The catalyst loading may need to be optimized, but a starting point of 5-10 mol% of the metal relative to the substrate is common.
-
Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction can also be monitored by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-aminophenyl sulfone, which can be further purified by crystallization or chromatography.
Quantitative Data
The following tables provide a summary of typical reaction conditions and performance for the hydrogenation of nitroarenes. Note that data for this compound is limited, so data for other sulfur-containing nitroarenes and general nitroarenes are included for comparison.
Table 1: Typical Reaction Conditions for Nitroarene Hydrogenation
| Substrate | Catalyst | Catalyst Loading | H₂ Pressure | Temperature | Solvent | Time | Yield | Reference |
| Nitrobenzene | Pd/C | 4.0 - 9.3 mg for ~0.2 g substrate | 1 atm | 30 °C | 1-Decanol | - | - | [4] |
| Nitrobenzene | Pd@SBA-15 | 0.1 g | 1.0 MPa | 50 °C | Methanol | 1 min | 99% | [5] |
| 4-Nitrotoluene | Pd/G | - | 1 atm | 25 °C | Methanol | 40 min | >99% | [6] |
| Sulfur-containing nitro compounds | CHOIS-5D (5% Pd/C) | - | - | - | - | - | High | [1] |
| Activated heteroaryl halides with nitro group | Sulfided Pt/C | <0.1 mol % Pt | Low | Low | - | - | High | [2] |
Visualizations
References
- 1. ne-chemcat.co.jp [ne-chemcat.co.jp]
- 2. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. helgroup.com [helgroup.com]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reactions with 1-Nitro-2-(phenylsulfonyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Nitro-2-(phenylsulfonyl)benzene. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound and what are its key reactive features?
A1: this compound possesses a benzene ring substituted with a nitro group (-NO₂) and a phenylsulfonyl group (-SO₂Ph). The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. The phenylsulfonyl group is also deactivating. These features make the aromatic ring electron-deficient and influence its reactivity in subsequent chemical transformations.
Q2: What are the common types of reactions where this compound is used?
A2: Due to its structure, this compound is often employed in nucleophilic aromatic substitution (SNAᵣ) reactions. The electron-withdrawing nitro and phenylsulfonyl groups activate the ring towards attack by nucleophiles at the positions ortho and para to the nitro group. It can also be a substrate for reactions involving the reduction of the nitro group or transformations of the sulfonyl group.
Q3: What are the typical solvents used for reactions involving this compound?
A3: Common solvents for reactions with this substrate are typically polar aprotic solvents that can dissolve the starting material and facilitate the reaction. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF). The choice of solvent will depend on the specific reaction conditions and the nature of the other reactants.
Troubleshooting Guides
Problem 1: The reaction is incomplete, and a significant amount of starting material remains.
| Possible Cause | Troubleshooting Step |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Deactivated substrate. | The presence of two strong electron-withdrawing groups can deactivate the substrate. More forcing conditions, such as higher temperatures or the use of a stronger nucleophile/reagent, may be necessary. |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system. |
| Impure starting material. | Verify the purity of the this compound starting material. Impurities can inhibit the reaction. |
Problem 2: The formation of multiple products or significant side-products is observed.
| Possible Cause | Troubleshooting Step |
| Competing reaction pathways. | The nitro group can be reduced under certain conditions. The sulfonyl group can also undergo cleavage in the presence of strong nucleophiles or reducing agents. Carefully select reaction conditions to favor the desired transformation. |
| Over-reaction or decomposition. | If the reaction conditions are too harsh (e.g., excessively high temperature), decomposition or the formation of undesired byproducts can occur. Consider lowering the reaction temperature or using a milder reagent. |
| Positional isomers in SNAᵣ reactions. | While the positions ortho and para to the nitro group are activated, a mixture of products can sometimes be obtained. Optimize the reaction conditions (solvent, temperature, base) to improve regioselectivity. |
Problem 3: Difficulty in isolating and purifying the desired product during workup.
| Possible Cause | Troubleshooting Step | | Emulsion formation during aqueous extraction. | To break up emulsions, try adding brine (saturated aqueous NaCl solution) or a small amount of a different organic solvent. Filtering the mixture through a pad of Celite can also be effective. | | Product is water-soluble. | If the product has high polarity, it may partition into the aqueous layer during extraction. To minimize this, saturate the aqueous layer with salt (salting out) before extraction. Consider using a more polar organic solvent for extraction or using continuous liquid-liquid extraction. | | Co-elution of impurities during column chromatography. | The polarity of the product may be similar to that of the starting material or byproducts. Experiment with different solvent systems (eluent) for column chromatography to achieve better separation. Sometimes, a different stationary phase (e.g., alumina instead of silica gel) can be beneficial. | | Presence of colored impurities. | Nitro-aromatic compounds and their byproducts are often colored. If color persists after chromatography, treatment with activated carbon followed by filtration may help. Recrystallization is also an effective method for removing colored impurities. |
Experimental Protocols
General Aqueous Workup Procedure:
A common workup procedure for reactions involving this compound is an aqueous extraction. The goal is to separate the desired organic product from inorganic salts, water-soluble reagents, and byproducts.
-
Quenching the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate reagent (e.g., water, a saturated aqueous solution of ammonium chloride, or a dilute acid/base).
-
Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent like DMF or DMSO, it is often beneficial to remove the bulk of the solvent under reduced pressure.
-
Partitioning: Dilute the residue or the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane, or diethyl ether) and an equal volume of water or a suitable aqueous solution (e.g., dilute HCl, saturated NaHCO₃, or brine).
-
Extraction: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Separation and Washing: Drain the organic layer. Wash the organic layer sequentially with:
-
Dilute acid (e.g., 1 M HCl) to remove basic impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.
-
Brine (saturated aqueous NaCl) to remove residual water and aid in layer separation.
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Quantitative Data: Solvent Properties for Workup
The choice of extraction solvent is critical for a successful workup. The following table summarizes the properties of common organic solvents used for extraction.
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity (Dielectric Constant) | Water Solubility | Notes |
| Diethyl Ether | 0.713 | 34.6 | 4.3 | Sparingly soluble | Highly volatile and flammable. Forms the upper layer with water. |
| Ethyl Acetate | 0.902 | 77.1 | 6.0 | Moderately soluble | Good general-purpose extraction solvent. Forms the upper layer with water. |
| Dichloromethane | 1.33 | 39.6 | 9.1 | Slightly soluble | Good for extracting a wide range of compounds. Forms the lower layer with water. |
| Chloroform | 1.49 | 61.2 | 4.8 | Slightly soluble | Similar to dichloromethane but with a higher boiling point. Forms the lower layer with water. |
| Toluene | 0.867 | 110.6 | 2.4 | Insoluble | Good for less polar compounds. Forms the upper layer with water. |
| Hexane(s) | ~0.66 | ~69 | 1.9 | Insoluble | Used for very nonpolar compounds. Forms the upper layer with water. |
Visualizations
Caption: General experimental workflow for the workup of a reaction involving this compound.
Caption: A logical flowchart for troubleshooting common issues during the workup procedure.
Validation & Comparative
Characterization of 1-Nitro-2-(phenylsulfonyl)benzene by ¹H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR characterization of 1-Nitro-2-(phenylsulfonyl)benzene. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages predictive data and comparative analysis with structurally similar compounds to provide a thorough characterization. This approach allows for a robust interpretation of the expected spectral features of this compound.
Predicted ¹H NMR Data for this compound
The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern in the aromatic region due to the presence of two distinct phenyl rings with electron-withdrawing substituents. The chemical shifts are influenced by the anisotropic effects of the nitro (-NO₂) and phenylsulfonyl (-SO₂Ph) groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons (Nitro-substituted Ring) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-3 | 7.8 - 8.0 | dd |
| H-4 | 7.6 - 7.8 | td |
| H-5 | 7.6 - 7.8 | td |
| H-6 | 8.1 - 8.3 | dd |
| Protons (Phenylsulfonyl Ring) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2', H-6' | 7.9 - 8.1 | m |
| H-3', H-5' | 7.5 - 7.7 | m |
| H-4' | 7.5 - 7.7 | m |
Note: These are predicted values and may vary slightly from experimental data. Multiplicities are abbreviated as dd (doublet of doublets) and td (triplet of doublets), and m (multiplet).
Comparative ¹H NMR Data of Related Compounds
To substantiate the predicted data, it is crucial to compare it with the experimental ¹H NMR data of compounds containing similar structural motifs.
Table 2: Experimental ¹H NMR Data for Compounds Structurally Related to this compound
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Nitrobenzene | CCl₄ | H-2, H-6 (ortho) | 8.25 | m |
| H-4 (para) | 7.71 | m | ||
| H-3, H-5 (meta) | 7.56 | m | ||
| 2-Nitrophenol | CDCl₃ | H-6 | 8.10 | dd |
| H-4 | 7.58 | td | ||
| H-3 | 7.16 | dd | ||
| H-5 | 7.00 | td | ||
| 2-Nitrophenyl phenyl sulfide | - | Aromatic Protons | 7.2 - 8.2 | m |
| 1-Nitro-3-[(phenylsulfonyl)methyl]benzene | DMSO-d₆ | Aromatic Protons | 7.6 - 8.2 | m |
Data sourced from various chemical databases and publications.[1][2]
The data presented in Table 2 provides insight into the deshielding effects of the nitro and phenylsulfonyl groups. In nitrobenzene, the ortho protons (H-2, H-6) are the most deshielded due to the strong electron-withdrawing nature and anisotropic effect of the nitro group.[2] Similarly, the protons on the phenyl ring of the phenylsulfonyl group are expected to be in the downfield region.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a general methodology for acquiring a ¹H NMR spectrum for an aromatic compound like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Standard acquisition parameters can be used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
3. Data Acquisition and Processing:
-
Acquire the free induction decay (FID) signal over a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the FID using Fourier transformation to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the molecular structure.
Structural and Relational Diagrams
The following diagrams illustrate the chemical structure of this compound and the expected through-bond and through-space relationships of the protons, which give rise to the observed ¹H NMR spectral features.
Caption: Chemical structure of this compound.
References
A Comparative Analysis of 1-Nitro-2-(phenylsulfonyl)benzene and Its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, reactivity, and biological context of ortho-, meta-, and para-substituted nitrophenyl phenyl sulfones.
This publication provides a comprehensive comparison of 1-nitro-2-(phenylsulfonyl)benzene with its isomers, 1-nitro-3-(phenylsulfonyl)benzene and 1-nitro-4-(phenylsulfonyl)benzene. This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for understanding the distinct characteristics of these compounds. The information presented is a synthesis of available experimental data and theoretical principles.
Physicochemical Properties
The position of the nitro group on the phenyl ring significantly influences the physicochemical properties of nitrophenyl phenyl sulfones. A summary of available data is presented in Table 1.
| Property | This compound (ortho) | 1-Nitro-3-(phenylsulfonyl)benzene (meta) | 1-Nitro-4-(phenylsulfonyl)benzene (para) |
| Molecular Formula | C₁₂H₉NO₄S[1] | C₁₂H₉NO₄S | C₁₂H₉NO₄S[2][3] |
| Molecular Weight | 263.27 g/mol [1][4] | 263.27 g/mol | 263.27 g/mol [2][3] |
| Melting Point | 145-148 °C[4] | Data not available | 141-142 °C[2] |
| Appearance | White to orange to green powder/crystal[4] | Data not available | White crystalline solid[2] |
| Solubility | Soluble in organic solvents like ethanol and xylene; almost insoluble in water.[4] | Data not available | Not soluble in water; soluble in organic solvents like ethanol and ether.[2] |
| CAS Number | 31515-43-2[4] | Data not available | 1146-39-0[2][3] |
Synthesis and Experimental Protocols
The synthesis of nitrophenyl phenyl sulfones can be generally achieved through two primary routes: the nitration of diphenyl sulfone or the oxidation of the corresponding nitrophenyl phenyl sulfide.
General Synthesis Workflow
Experimental Protocol: Synthesis of 1-Nitro-4-(phenylsulfonyl)benzene (para-isomer) via Nitration of 4-Chlorophenyl Phenyl Sulfone
This method involves the nitration of 4-chlorophenyl phenyl sulfone.
Materials:
-
4-Chlorophenyl phenyl sulfone
-
Concentrated nitric acid
-
Dilute alkali solution
Procedure:
-
React 4-chlorophenyl phenyl sulfone with concentrated nitric acid at an appropriate temperature and for a specific reaction time.
-
After the reaction is complete, wash the mixture with a dilute alkali solution.
-
Crystallize and dry the resulting product to obtain 1-nitro-4-(phenylsulfonyl)benzene.[2]
Experimental Protocol: Synthesis of Bis(3-nitrophenyl) Sulfone (related to meta-isomer) via Nitration of Diphenyl Sulfone
This protocol outlines the synthesis of the 3,3'-dinitro isomer.
Materials:
-
Diphenyl sulfone
-
Concentrated nitric acid
-
Concentrated sulfuric acid
Procedure:
-
Prepare a mixture of concentrated nitric acid and sulfuric acid.
-
Add diphenyl sulfone to the nitrating mixture. The sulfonyl group acts as a meta-director.
-
Control the temperature carefully, often starting at 0-5°C and gradually increasing, to favor the formation of the 3,3'-dinitro isomer and minimize byproducts.[5]
Experimental Protocol: Synthesis of 2-Nitrophenyl Phenyl Sulfone (ortho-isomer)
A general method for the preparation of the ortho-isomer involves the nitration of benzenesulfonyl chloride with nitric acid.[4]
Comparative Reactivity
The position of the nitro group influences the reactivity of the aromatic ring. Both the nitro and sulfonyl groups are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution.
Theoretical considerations suggest that the para-isomer is a better leaving group in nucleophilic aromatic substitution reactions compared to the ortho-isomer. This is attributed to the strong, unhindered resonance effect of the para-nitro group, which enhances the stability of the corresponding phenoxide, and the lower steric hindrance around the reaction center. In the ortho-isomer, the proximity of the nitro and sulfonyl groups can cause steric hindrance, potentially impeding the approach of nucleophiles.
References
Reactivity Showdown: 1-Nitro-2-(phenylsulfonyl)benzene vs. 1-Nitro-4-(phenylsulfonyl)benzene in Nucleophilic Aromatic Substitution
A comparative guide for researchers, scientists, and drug development professionals on the reactivity of ortho- and para-substituted nitrophenyl sulfones in nucleophilic aromatic substitution (SNAr) reactions.
Theoretical Framework: A Tale of Two Effects
The reactivity of an aromatic substrate in an SNAr reaction is primarily governed by the ability of its electron-withdrawing groups to stabilize the negatively charged intermediate, known as a Meisenheimer complex. Both the nitro and phenylsulfonyl groups are adept at this, particularly when positioned ortho or para to the site of nucleophilic attack. This is due to their ability to delocalize the negative charge through resonance.
However, the positional isomerism in 1-Nitro-2-(phenylsulfonyl)benzene (the ortho isomer) and 1-Nitro-4-(phenylsulfonyl)benzene (the para isomer) introduces a nuanced interplay of electronic and steric effects that can lead to significant differences in reactivity.
-
Electronic Effects: The nitro group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). The inductive effect is distance-dependent, being strongest at the ortho position and diminishing with distance. The resonance effect, which involves the delocalization of the negative charge of the Meisenheimer complex onto the oxygen atoms of the nitro group, is effective from both the ortho and para positions. Some studies on analogous compounds, such as fluoronitrobenzenes, suggest that the stronger inductive effect at the ortho position can lead to a faster reaction rate. For instance, in liquid ammonia, 2-nitrofluorobenzene is approximately 30 times more reactive than its 4-substituted counterpart[1].
-
Steric Effects: The bulky phenylsulfonyl group and the nitro group at the ortho position in this compound can create significant steric hindrance. This can impede the approach of the nucleophile to the reaction center, potentially slowing down the reaction rate compared to the less hindered para isomer. Theoretical analyses of similar compounds, like nitrophenyl sulfites, suggest that the para isomer would likely exhibit superior reactivity as a leaving group due to lower steric hindrance and an unhindered resonance effect[2].
Predicted Reactivity and Experimental Analogs
Considering the conflicting nature of these effects, predicting the more reactive isomer with certainty is challenging without direct experimental data. However, based on the experimental evidence from the solvolysis of nitrofluorobenzenes in liquid ammonia, where the ortho isomer was found to be significantly more reactive, a similar trend might be anticipated for the nitrophenylsulfonylbenzenes[1]. The strong inductive effect of the nitro group at the ortho position likely plays a dominant role in stabilizing the transition state leading to the Meisenheimer complex, outweighing the steric hindrance.
Quantitative Data from Analogous Compounds
To provide a semi-quantitative basis for comparison, the following table summarizes kinetic data for the SNAr reactions of analogous ortho- and para-substituted nitroaromatic compounds. It is important to note that these are not direct data for the title compounds but serve as the best available proxies.
| Substrate | Nucleophile | Solvent | Relative Rate (k_ortho / k_para) | Reference |
| Nitrofluorobenzene | NH₃ | Liquid Ammonia | ~30 | [1] |
This data strongly suggests that the ortho isomer is likely to be more reactive than the para isomer in nucleophilic aromatic substitution reactions.
Experimental Protocols
To definitively determine the relative reactivity of this compound and 1-Nitro-4-(phenylsulfonyl)benzene, a competitive kinetic experiment can be designed.
Objective: To determine the relative rate of reaction of this compound and 1-Nitro-4-(phenylsulfonyl)benzene with a common nucleophile.
Materials:
-
This compound
-
1-Nitro-4-(phenylsulfonyl)benzene
-
A chosen nucleophile (e.g., piperidine, sodium methoxide)
-
A suitable solvent (e.g., DMSO, DMF, Acetonitrile)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct analytical signal)
-
Quenching solution (e.g., dilute acid)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Solution Preparation: Prepare equimolar stock solutions of this compound, 1-Nitro-4-(phenylsulfonyl)benzene, and the internal standard in the chosen solvent. Prepare a stock solution of the nucleophile.
-
Reaction Setup: In a thermostated reaction vessel, combine the stock solutions of the two isomers and the internal standard.
-
Reaction Initiation: Initiate the reaction by adding a measured amount of the nucleophile stock solution. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining reactants and the formed products.
-
Data Analysis: Plot the concentration of each isomer against time. The relative rate of reaction can be determined by comparing the rates of disappearance of the two starting materials.
Visualizing the Reaction and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr mechanism and the proposed experimental workflow.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for competitive kinetic analysis.
Conclusion
References
A Comparative Guide to the Synthesis of 1-Nitro-2-(phenylsulfonyl)benzene: Traditional vs. Modern Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a traditional two-step synthetic route to 1-Nitro-2-(phenylsulfonyl)benzene and a modern, one-pot approach, offering insights into their respective methodologies, yields, and overall efficiency.
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, has traditionally been approached through a two-step process involving a nucleophilic aromatic substitution followed by an oxidation reaction. While reliable, this method can be time-consuming and may require harsh reaction conditions. This guide contrasts this established method with a contemporary palladium-catalyzed one-pot synthesis, which offers a more streamlined and potentially higher-yielding alternative.
Performance Comparison at a Glance
| Parameter | Traditional Two-Step Route | New One-Pot Synthetic Route |
| Starting Materials | 1-Chloro-2-nitrobenzene, Thiophenol, Oxidizing agent (e.g., H₂O₂) | 1-Chloro-2-nitrobenzene, Sodium benzenesulfinate |
| Key Steps | 1. Nucleophilic Aromatic Substitution2. Oxidation | 1. Palladium-Catalyzed Cross-Coupling |
| Reaction Time | Several hours to over a day[1] | Typically a few hours |
| Overall Yield | ~85-95% (cumulative) | Potentially >90% (reported for similar reactions) |
| Catalyst | None for substitution; optional for oxidation | Palladium catalyst (e.g., Pd(OAc)₂) with a ligand |
| Environmental Impact | Can involve chlorinated solvents and strong oxidants | Utilizes a catalyst, potentially reducing waste |
| Process Simplicity | Two distinct reaction and workup procedures | Single reaction and workup |
Experimental Protocols
Traditional Two-Step Synthesis
Step 1: Synthesis of 1-Nitro-2-(phenylthio)benzene
This step involves the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with thiophenol.
-
Materials: 1-chloro-2-nitrobenzene, thiophenol, potassium carbonate, dimethylformamide (DMF).
-
Procedure: To a solution of 1-chloro-2-nitrobenzene in DMF, an equimolar amount of thiophenol and potassium carbonate is added. The mixture is stirred at an elevated temperature (e.g., 100 °C) for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 1-Nitro-2-(phenylthio)benzene. A yield of around 94% has been reported for a similar reaction[1].
Step 2: Oxidation to this compound
The sulfide intermediate is then oxidized to the desired sulfone.
-
Materials: 1-Nitro-2-(phenylthio)benzene, 30% hydrogen peroxide, glacial acetic acid.
-
Procedure: The 1-Nitro-2-(phenylthio)benzene is dissolved in glacial acetic acid. An excess of 30% hydrogen peroxide is added portion-wise, and the reaction mixture is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC. Upon completion, the mixture is poured into water, and the solid product is collected by filtration, washed with water, and dried. This oxidation method is known to give excellent yields, often exceeding 90%[2][3].
New One-Pot Synthetic Route
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-S bond and the sulfone group in a single step.
-
Materials: 1-Chloro-2-nitrobenzene, sodium benzenesulfinate, palladium acetate (Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a solvent (e.g., toluene or dioxane).
-
Procedure: In a reaction vessel, 1-chloro-2-nitrobenzene, sodium benzenesulfinate, the palladium catalyst, and the ligand are combined in the solvent. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100-120 °C) for a few hours. After completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to afford this compound. While a specific yield for this exact reaction is not cited, similar palladium-catalyzed sulfone syntheses report high yields[4].
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of both the traditional and the new synthetic routes.
References
- 1. Sciencemadness Discussion Board - synthesis of 2 nitro diphenyl sulfide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
A Comparative Guide to Catalysts for the Reduction of 1-Nitro-2-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in 1-Nitro-2-(phenylsulfonyl)benzene to yield 2-(phenylsulfonyl)aniline is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The presence of the phenylsulfonyl group introduces a need for high chemoselectivity to avoid the reduction of the sulfonyl moiety or other sensitive functional groups. This guide provides a comparative overview of various catalytic systems suitable for this transformation, supported by experimental data from studies on structurally related nitroarenes.
Performance Comparison of Catalytic Systems
While a direct head-to-head comparative study for the reduction of this compound is not extensively documented in publicly available literature, a compilation of data from studies on the reduction of nitroarenes bearing sulfonyl or other functional groups allows for a meaningful comparison. The following table summarizes the performance of several key catalyst types.
| Catalyst System | Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Iron(III) catalyst | Functionalized Nitroarenes | Silane | Not Specified | RT | Not Specified | High | High chemoselectivity for nitro groups over sulfonyl and other functionalities[1]. |
| Manganese catalyst | Nitroarenes with sulfonamide | H₂ | Toluene | 150 | 24 | >99 | Tolerates sulfonamide residues well, indicating suitability for sulfonyl groups[2]. |
| Raney Nickel | Aromatic Nitro Compounds | HCOOH or HCOONH₄ | Methanol | RT | 0.17-0.5 | 80-90 | Effective for nitro reduction in the presence of various functional groups. A facile and rapid method[3]. |
| Palladium on Carbon (Pd/C) | ortho-substituted nitrobenzenes | H₂ | Organic Solvents | 20-40 | Not Specified | 25-100 | Commonly used for nitroarene hydrogenation, with selectivity depending on reaction conditions[4][5]. |
| Iron Powder | Substituted Nitroarenes | H₂O | Water | 50 | 29 | >99 | A sustainable and chemoselective method using water as the hydrogen source[6][7]. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the catalytic systems discussed.
Iron-Catalyzed Chemoselective Reduction
This protocol is based on the use of a bench-stable iron(III) catalyst for the chemoselective reduction of nitroarenes.
-
Catalyst Preparation : The amine-bis(phenolate) iron(III) catalyst can be synthesized according to procedures described in the literature.
-
General Reduction Procedure :
-
To a reaction vessel, add the nitroarene substrate (1.0 mmol).
-
Add the iron(III) catalyst (typically 1-5 mol%).
-
Introduce the solvent (e.g., toluene).
-
Add the silane reducing agent (e.g., phenylsilane, 1.5-2.0 equivalents) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS until completion.
-
Upon completion, the reaction is quenched, and the product is isolated using standard work-up and purification procedures (e.g., column chromatography).
-
Manganese-Catalyzed Hydrogenation
This protocol is suitable for the selective hydrogenation of nitroarenes using a manganese-based catalyst.
-
Catalyst System : An air- and moisture-stable manganese pincer complex is used as the catalyst.
-
General Hydrogenation Procedure :
-
In a high-pressure autoclave, the nitroarene substrate (0.25 mmol), the manganese catalyst (e.g., 5 mol %), and a base (e.g., KOtBu, 12.5 mol %) are combined in a suitable solvent (e.g., toluene)[2].
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H₂).
-
The reaction mixture is heated to the specified temperature (e.g., 150 °C) and stirred for the required duration (e.g., 24 hours)[2].
-
After cooling to room temperature and venting the hydrogen, the product is isolated by filtration of the catalyst and removal of the solvent, followed by purification.
-
Raney Nickel Catalyzed Reduction
Raney Nickel is a versatile catalyst for nitro group reductions.
-
Reaction Setup :
-
A suspension of the nitro compound (5 mmol) and Raney Nickel (0.2-0.3 g) in a suitable solvent like methanol (3 mL) is prepared in a reaction flask[3].
-
To this suspension, formic acid (90%, 2.5 mL) or ammonium formate (0.5 g) is added while stirring at room temperature[3].
-
The reaction progress is monitored by TLC. The reaction is typically rapid and exothermic.
-
Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate by evaporation of the solvent and appropriate work-up.
-
Palladium on Carbon (Pd/C) Hydrogenation
Pd/C is a widely used catalyst for the hydrogenation of nitro compounds.
-
General Procedure :
-
The nitroarene (e.g., 1.0 mmol) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.
-
10% Pd/C catalyst (typically 5-10 wt% of the substrate) is added to the solution[8].
-
The vessel is connected to a hydrogen source and purged several times.
-
The reaction is stirred under a hydrogen atmosphere (typically a balloon or at a set pressure in an autoclave) at room temperature until the reaction is complete (monitored by TLC or GC).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude product, which is then purified if necessary.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a comparative study of catalysts for the reduction of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 3. Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions | Semantic Scholar [semanticscholar.org]
- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
A Comparative Guide to Assessing the Purity of Synthesized 1-Nitro-2-(phenylsulfonyl)benzene
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for evaluating the purity of synthesized 1-Nitro-2-(phenylsulfonyl)benzene. It includes detailed experimental protocols and comparative data for the target compound and structurally similar alternatives.
Introduction to Purity Assessment
The purity of a synthesized compound is determined by the presence of impurities such as starting materials, by-products, and residual solvents. A multi-faceted analytical approach is often necessary for a thorough evaluation. Common techniques for the analysis of aromatic nitro compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of this compound and Alternatives
To provide a comprehensive comparison, this guide includes data for this compound alongside its positional isomer, 1-Nitro-3-[(phenylsulfonyl)methyl]benzene, and another related compound, 4-Nitrophenyl phenyl sulfone.
Table 1: Physicochemical Properties of this compound and Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₂H₉NO₄S | 263.27 | Not available | - |
| 1-Nitro-3-[(phenylsulfonyl)methyl]benzene | C₁₃H₁₁NO₄S | 277.30 | 163-164[1] | White solid[1] |
| 4-Nitrophenyl phenyl sulfone | C₁₂H₉NO₄S | 263.27 | 143-146 | Off-white to yellow powder |
Table 2: Comparison of Purity Assessment Methods
| Analytical Method | Principle | Typical Purity Specification | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | >98% | High resolution, sensitive, suitable for non-volatile and thermally labile compounds. | Requires reference standards for quantification. |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | >99% | High sensitivity, provides structural information for impurity identification. | Not suitable for non-volatile or thermally unstable compounds. |
| qNMR | Integration of NMR signals relative to an internal standard of known purity. | >95% | Primary analytical method, does not require a reference standard of the analyte, provides structural confirmation. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the calibration standards and the sample solution. The purity is calculated by comparing the peak area of the analyte in the sample to the calibration curve.
Caption: Workflow for GC-MS Impurity Profiling.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a direct measurement of the purity of the synthesized compound without the need for a specific reference standard of the analyte.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-purity internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Diagram 3: qNMR Purity Determination Logic
Caption: Logical Flow for qNMR Purity Calculation.
References
Anti-inflammatory Activity of 1-(4-(benzylsulfonyl)-2-nitrophenyl) Derivatives
A Comparative Guide to the Biological Activity of 1-Nitro-2-(phenylsulfonyl)benzene Derivatives
The following guide provides a comparative analysis of the biological activity of this compound derivatives, with a focus on their anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of current findings, supporting experimental data, and methodologies.
A recent study designed and synthesized a series of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives and evaluated their potential as anti-inflammatory agents, specifically in the context of acute lung injury (ALI). The key findings from this research are summarized below.
Data Presentation: Inhibition of Pro-inflammatory Cytokines
The anti-inflammatory activity of the synthesized compounds was assessed by measuring their ability to inhibit the release of pro-inflammatory cytokines, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells. The results for the most potent compounds are presented in Table 1.
| Compound | IL-6 Inhibition IC50 (μM) | TNF-α Inhibition IC50 (μM) |
| 19 | Potent | Potent |
| 20 | Potent | Potent |
| 39 | Potent | Potent |
| Table 1: In vitro anti-inflammatory activity of selected 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives in LPS-stimulated J774A.1 cells. "Potent" indicates a strong inhibitory effect as described in the study[1]. |
Compound 39 was further investigated in an in vivo model of LPS-induced ALI, where it was shown to inhibit the production of cytokines in lung tissues and reduce inflammatory infiltration[1]. This suggests that these derivatives hold promise as therapeutic agents for inflammatory conditions.
Experimental Protocols
In vitro Anti-inflammatory Activity Assay:
-
Cell Line: J774A.1 macrophage cells were used.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the release of IL-6 and TNF-α.
-
Treatment: The synthesized 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives were added to the cell cultures at various concentrations.
-
Quantification: The levels of IL-6 and TNF-α in the cell culture supernatant were measured to determine the inhibitory effect of the compounds. The half-maximal inhibitory concentration (IC50) was then calculated.
In vivo Acute Lung Injury (ALI) Model:
-
Animal Model: An in vivo model of LPS-induced ALI was used to evaluate the therapeutic potential of the most promising compound.
-
Treatment: The selected compound was administered to the animals.
-
Analysis: Lung tissues were collected and analyzed for cytokine levels and inflammatory cell infiltration to assess the compound's anti-inflammatory effects in a living organism[1].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow.
Caption: LPS-induced pro-inflammatory signaling pathway and the inhibitory action of the derivatives.
Caption: General experimental workflow for evaluating the anti-inflammatory activity of the derivatives.
Comparison with Other Benzenesulfonamide and Nitro Compounds
The this compound scaffold combines two key functional groups: a nitro group and a benzenesulfonamide moiety. Both are known to be present in various biologically active compounds.
-
Benzenesulfonamides: This class of compounds is well-known for its diverse pharmacological activities. For instance, some benzenesulfonamide derivatives have shown potent antimicrobial activity against a range of pathogenic bacteria and fungi[2][3]. Others have been investigated as anticancer agents, acting as inhibitors of enzymes like carbonic anhydrase IX, which is overexpressed in many solid tumors[4]. The anti-inflammatory properties of benzenesulfonamides have also been reported, with some derivatives showing significant inhibition of carrageenan-induced rat-paw edema[3].
-
Nitro Compounds: The nitro group is a well-established pharmacophore, particularly in the realm of antimicrobial agents[5][6]. The presence of a nitro group can enhance the biological activity of a molecule, although it can also contribute to toxicity[5][6]. Nitro-containing compounds have been explored for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents[5][6][7]. For example, certain nitroaromatic compounds have been shown to inhibit the growth of various cancer cell lines[8][9].
The combination of these two moieties in the this compound structure appears to be a promising strategy for the development of novel anti-inflammatory agents, as demonstrated by the potent activity of the 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives[1]. Further research could explore the potential of this scaffold for other therapeutic applications, such as in oncology and infectious diseases, leveraging the known biological activities of both the benzenesulfonamide and nitro functional groups.
References
- 1. Design, synthesis, and bioactivity evaluation of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives as potential anti-inflammatory agents against LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
spectroscopic comparison of 1-Nitro-2-(phenylsulfonyl)benzene and its precursors
A detailed analysis of the spectral characteristics of 1-Nitro-2-(phenylsulfonyl)benzene and its synthetic precursors, 2-Nitrochlorobenzene and Sodium Benzenesulfinate, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the key spectroscopic features, supported by experimental data and protocols.
Due to the limited availability of published spectroscopic data for this compound, this guide will utilize data for the closely related and well-characterized isomer, 1-Nitro-4-(phenylsulfonyl)benzene, as a representative analogue for the final product. This allows for a practical demonstration of the spectroscopic comparison methodology.
Synthetic Pathway and Spectroscopic Analysis Workflow
The synthesis of nitrophenyl sulfones, such as this compound, is typically achieved through a nucleophilic aromatic substitution reaction. In this proposed pathway, 2-nitrochlorobenzene reacts with sodium benzenesulfinate, where the sulfinate anion displaces the chloride ion on the aromatic ring activated by the ortho-nitro group.
Diagram 1: Proposed Synthesis of this compound
Unveiling the Potent Electron-Withdrawing Power of the Phenylsulfonyl Group in 1-Nitro-2-(phenylsulfonyl)benzene: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electronic properties of molecules is paramount for predicting reactivity, designing novel compounds, and optimizing drug-target interactions. This guide provides a comprehensive evaluation of the electron-withdrawing effect of the phenylsulfonyl group in 1-Nitro-2-(phenylsulfonyl)benzene, comparing it with other relevant substituents through experimental data and established chemical principles.
The strategic placement of electron-withdrawing groups on an aromatic ring is a fundamental tool in medicinal chemistry and materials science. In this compound, two powerful electron-withdrawing groups, the nitro (-NO₂) and the phenylsulfonyl (-SO₂Ph), are positioned ortho to each other, creating a molecule with significant electronic perturbation. This guide delves into the quantitative assessment of this effect, offering a comparative analysis with alternative substituents.
Comparative Analysis of Electron-Withdrawing Strength
The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic influence of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing effect. Similarly, a lower pKa value of a corresponding benzoic acid derivative signifies a stronger acid, which is a direct consequence of the stabilization of the conjugate base by electron-withdrawing substituents.
Table 1: Comparison of Hammett Constants and pKa Values for Selected Substituents
| Substituent (X) in X-C₆H₄-COOH | Position | Hammett Constant (σ) | pKa of X-C₆H₄-COOH | Reference Compound |
| -H | - | 0.00 | 4.20 | Benzoic Acid |
| -NO₂ | ortho | - | 2.17 | 2-Nitrobenzoic Acid |
| -NO₂ | meta | 0.71 | 3.45 | 3-Nitrobenzoic Acid |
| -NO₂ | para | 0.78 | 3.44 | 4-Nitrobenzoic Acid |
| -SO₂CH₃ | para | 0.72 | 3.48 | 4-(Methylsulfonyl)benzoic acid |
| -SO₂Ph | ortho | (Not readily available) | (Not readily available) | 2-(Phenylsulfonyl)benzoic acid |
Note: The Hammett constants for ortho substituents are not straightforward to determine due to the "ortho effect," which includes steric hindrance and other through-space interactions in addition to electronic effects.
From the table, the nitro group is a potent electron-withdrawing group, significantly increasing the acidity of benzoic acid, especially from the ortho position (pKa = 2.17). The para-methylsulfonyl group also demonstrates a strong electron-withdrawing character, comparable to the nitro group. While a precise value for the ortho-phenylsulfonyl group is elusive, its strong inductive and resonance effects suggest it would be a powerful electron-withdrawing substituent.
Visualizing the Electron-Withdrawing Effects
The electron-withdrawing nature of the nitro and phenylsulfonyl groups in this compound arises from a combination of inductive and resonance effects. The following diagram illustrates these electronic influences.
Caption: Inductive and resonance effects in this compound.
Proposed Experimental Protocol: Determination of pKa by Potentiometric Titration
To quantitatively assess the electron-withdrawing effect of the ortho-phenylsulfonyl group, the pKa of 2-(phenylsulfonyl)benzoic acid can be determined experimentally. Potentiometric titration is a reliable method for this purpose.
Objective: To determine the acid dissociation constant (pKa) of 2-(phenylsulfonyl)benzoic acid.
Materials:
-
2-(Phenylsulfonyl)benzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Acid Solution: Accurately weigh a sample of 2-(phenylsulfonyl)benzoic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00).
-
Titration Setup: Place a known volume of the 2-(phenylsulfonyl)benzoic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution from the burette in small, known increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Data Analysis: Continue the titration until the pH begins to change rapidly, indicating the equivalence point, and then for several increments beyond this point. Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
pKa Determination: Determine the volume of NaOH required to reach the equivalence point (the point of steepest slope on the titration curve). The volume of NaOH at the half-equivalence point (half the volume at the equivalence point) corresponds to the point where the pH is equal to the pKa of the acid.
The following workflow illustrates the experimental process for pKa determination.
comparative analysis of different synthetic methods for 1-Nitro-2-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of 1-Nitro-2-(phenylsulfonyl)benzene, a key intermediate in various chemical and pharmaceutical applications. The comparison focuses on a two-step synthesis involving the oxidation of a sulfide precursor and a one-pot nucleophilic aromatic substitution (SNAr) reaction. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, reaction time, and procedural complexity.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency.
| Parameter | Method 1: Two-Step Oxidation | Method 2: Nucleophilic Aromatic Substitution (SNAr) |
| Overall Yield | ~69% | 70-90% (estimated) |
| Step 1 Yield | 92% (Sulfide Formation)[1] | - |
| Step 2 Yield | 75% (Oxidation)[1] | - |
| Total Reaction Time | ~40 hours | 4-24 hours |
| Number of Steps | 2 | 1 |
| Key Reagents | 1-chloro-2-nitrobenzene, Thiophenol, Potassium Carbonate, Hydrogen Peroxide, Acetic Acid | 1-chloro-2-nitrobenzene, Sodium benzenesulfinate, Sodium Carbonate |
| Reaction Conditions | Reflux | 50 °C |
Mandatory Visualization: Synthetic Pathways
The following diagrams illustrate the logical workflow of the two synthetic methods for this compound.
Caption: Method 1: Two-Step Synthesis via Sulfide Oxidation.
Caption: Method 2: One-Pot Nucleophilic Aromatic Substitution.
Experimental Protocols
Method 1: Two-Step Synthesis via Oxidation of a Sulfide Precursor
This method involves the initial formation of 1-Nitro-2-(phenylsulfanyl)benzene, followed by its oxidation to the target sulfone.
Step 1: Synthesis of 1-Nitro-2-(phenylsulfanyl)benzene
-
Materials: 1-chloro-2-nitrobenzene, Thiophenol, Potassium Carbonate, Acetone.
-
Procedure:
-
To a round-bottom flask, add 1-chloro-2-nitrobenzene (10 mmol), thiophenol (10 mmol), and potassium carbonate (11 mmol) in acetone (50 mL).
-
The reaction mixture is heated to reflux and maintained for 16 hours.[1]
-
After cooling to room temperature, the solid potassium chloride is removed by vacuum filtration.
-
The acetone is removed from the filtrate under reduced pressure to yield the crude 1-Nitro-2-(phenylsulfanyl)benzene. The product can be purified by recrystallization from ethanol.
-
-
Expected Yield: ~92%.[1]
Step 2: Oxidation to this compound
-
Materials: 1-Nitro-2-(phenylsulfanyl)benzene, 30% Hydrogen Peroxide, Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask, combine 1-Nitro-2-(phenylsulfanyl)benzene (10 mmol), 30% hydrogen peroxide (20 mL), and glacial acetic acid (50 mL).
-
The mixture is heated to reflux for 24 hours.[1]
-
Upon cooling, the product precipitates as a white solid.
-
The solid is collected by suction filtration, washed with water, and dried to afford this compound.
-
-
Expected Yield: ~75%.[1]
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This one-pot method leverages the activation of the aromatic ring by the nitro group to facilitate nucleophilic substitution. The presence of the electron-withdrawing nitro group at the ortho position makes the ipso-carbon susceptible to nucleophilic attack.
-
Materials: 1-chloro-2-nitrobenzene, Sodium benzenesulfinate, Sodium Carbonate.
-
Procedure:
-
In a round-bottom flask, a mixture of 1-chloro-2-nitrobenzene (10 mmol), sodium benzenesulfinate (11 mmol), and sodium carbonate (16 mmol) is heated to approximately 50 °C.[2]
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., chloroform).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
-
-
Expected Yield: 70-90% (estimated based on similar SNAr reactions of 1-chloro-2-nitrobenzene with amine nucleophiles).[2]
Concluding Remarks
Both presented methods offer viable pathways to this compound. The two-step oxidation route is well-documented with reliable yields for each step, resulting in a good overall yield. However, it is a longer process involving two separate reactions. The nucleophilic aromatic substitution method presents a more direct, one-pot synthesis with a potentially higher overall yield and shorter reaction time. The choice between these methods will depend on the specific requirements of the researcher, including time constraints, availability of reagents, and desired purity of the final product.
References
Safety Operating Guide
Navigating the Disposal of 1-Nitro-2-(phenylsulfonyl)benzene: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For compounds like 1-Nitro-2-(phenylsulfonyl)benzene, where specific disposal protocols may not be readily available, a cautious and informed approach is paramount. This guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing the importance of institutional safety protocols and professional consultation.
Crucial Note on Safety Data Sheets (SDS): As of the latest update, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The information provided herein is based on general principles for handling and disposing of nitro-aromatic and sulfonyl-containing compounds. It is imperative not to substitute the SDS of a similar but distinct chemical, such as nitrobenzene, as the toxicological and reactivity profiles may differ significantly.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is essential to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles are required. A face shield may be necessary for larger quantities. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, are recommended for low-volume applications. For higher volumes, fluorinated rubber gloves may be more suitable. It is advisable to consult with the glove manufacturer for specific chemical compatibility. |
| Skin and Body | A lab coat is mandatory. For significant handling, additional protective clothing may be required. |
| Respiratory | Use in a well-ventilated area, preferably under a chemical fume hood. |
General Disposal Procedures
In the absence of a specific SDS, the disposal of this compound must be managed as a hazardous waste. The following steps provide a general guideline and should be executed in strict consultation with your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol:
-
Consult Your EHS Office: This is the most critical step. Your institution's EHS department will provide specific guidance based on local, state, and federal regulations. They can arrange for a hazardous waste pickup and provide the necessary waste container labels.
-
Proper Waste Labeling: Complete a hazardous waste label for the container. This should include the full chemical name, "this compound," and any known hazard information.
-
Secure Containment: Store the waste in a designated, well-ventilated, and secure area away from incompatible materials. Ensure the container is tightly sealed.
-
Documentation: Maintain a record of the amount of waste generated and the date of disposal request.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a logical workflow for the safe disposal of a chemical with limited safety information, emphasizing the central role of the EHS office.
Caption: Workflow for the safe disposal of chemicals with limited safety data.
Quantitative Data and Hazard Assessment
While specific quantitative data for this compound is not available, the following table outlines the types of information that should be sought from a comprehensive hazard assessment, typically found in an SDS. This serves as a guide for what to ask your EHS professional.
| Data Point | Information to Be Determined |
| LD50/LC50 | Acute toxicity data (oral, dermal, inhalation) to understand immediate health risks. |
| Flash Point | The lowest temperature at which vapors of the material will ignite. |
| Decomposition Temperature | Temperature at which the chemical begins to break down, potentially releasing hazardous substances. |
| Incompatible Materials | A list of other chemicals or substances that may react dangerously with this compound (e.g., strong oxidizing agents, strong bases). |
| Environmental Hazards | Information on the potential for harm to aquatic life and persistence in the environment.[1] |
The responsible management of chemical waste is a shared responsibility. By following these guidelines and working closely with your institution's safety professionals, you contribute to a safer research community and a healthier environment.
References
Safeguarding Your Research: A Guide to Handling 1-Nitro-2-(phenylsulfonyl)benzene
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and the integrity of your work. This guide provides essential, immediate safety and logistical information for the handling of 1-Nitro-2-(phenylsulfonyl)benzene, a compound that requires careful management due to its potential hazards. The following procedures are based on best practices for handling structurally similar nitroaromatic and sulfonyl-containing compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Immediate Safety and Handling Protocols
Before you begin any work with this compound, it is crucial to conduct a thorough risk assessment and to have all necessary safety equipment readily available.
Personal Protective Equipment (PPE)
Proper PPE is your first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on the hazards associated with nitroaromatic compounds.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles and a face shield should be worn to protect against splashes.[1][2][3] |
| Skin | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. An apron may be necessary for larger quantities.[2][3] |
| Hands | Chemically resistant gloves, such as butyl rubber or nitrile, must be worn. Inspect gloves for any signs of degradation or perforation before each use.[2] |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] For emergencies or if a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[1][3] |
Engineering Controls
-
Chemical Fume Hood: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are easily accessible in the immediate work area.[1]
Step-by-Step Operational Plan
Handling and Storage
-
Preparation: Before handling, ensure all required PPE is donned correctly. Clear the work area of any unnecessary items and ensure emergency equipment is accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
Storage: Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4]
Spill Management
-
Evacuate: In the event of a spill, immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Container Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage of Waste: Store the hazardous waste container in a designated, secure area, away from general laboratory traffic and incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. The recommended method of disposal for similar compounds is high-temperature incineration.[5]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of structurally related compounds, which can provide an indication of the expected properties of this compound.
| Property | Value (for related compounds) |
| Molecular Formula | C12H9NO4S (for 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene)[6] |
| Molecular Weight | 297.71 g/mol (for 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene)[6] |
| Melting Point | 114 °C (for 1-nitro-4-phenoxysulfonyl-benzene)[7] |
| Boiling Point | 456.7±37.0 °C (Predicted for 1-nitro-4-phenoxysulfonyl-benzene)[7] |
| Density | 1.432±0.06 g/cm3 (Predicted for 1-nitro-4-phenoxysulfonyl-benzene)[7] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and environmental health and safety department for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. vastanichem.com [vastanichem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene | C12H8ClNO4S | CID 580489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-nitro-4-phenoxysulfonyl-benzene CAS#: 32337-46-5 [m.chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
